6-Methylazepan-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
6-methylazepan-4-ol |
InChI |
InChI=1S/C7H15NO/c1-6-4-7(9)2-3-8-5-6/h6-9H,2-5H2,1H3 |
InChI Key |
BRTHDWOYSPJQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCNC1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methylazepan-4-ol: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylazepan-4-ol is a substituted azepane derivative of significant interest in medicinal chemistry and drug discovery. The seven-membered azepane ring is a key structural motif in numerous biologically active compounds and approved drugs, valued for its conformational flexibility which allows for optimal interactions with biological targets. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, serving as a technical resource for researchers engaged in the design and synthesis of novel therapeutics. The azepane scaffold is present in over 20 FDA-approved drugs, highlighting its importance in the development of new therapeutic agents.[1]
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a seven-membered saturated ring containing a nitrogen atom (azepane), substituted with a methyl group at the 6-position and a hydroxyl group at the 4-position.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 19065-49-7 | |
| Canonical SMILES | CC1CC(CCNC1)O | |
| InChI Key | BRTHDWOYSPJQCA-UHFFFAOYSA-N |
Stereoisomerism
The structure of this compound contains two stereocenters at positions 4 and 6, leading to the possibility of four stereoisomers. These exist as two pairs of enantiomers: (4R,6R) and (4S,6S), and (4R,6S) and (4S,6R). Additionally, the substituents on the azepane ring can be arranged in either a cis or trans configuration relative to each other. The stereochemistry of this molecule is a critical factor in its biological activity and its utility as a chiral building block in asymmetric synthesis. The separation of these stereoisomers can be a significant challenge, often requiring specialized techniques such as chiral chromatography or resolution via the formation of diastereomeric salts.[2]
Synthesis of the Azepane Scaffold
The construction of the seven-membered azepane ring presents a greater synthetic challenge compared to five- or six-membered rings due to less favorable enthalpic and entropic factors.[3] Several strategies have been developed to overcome these hurdles, broadly categorized as ring-closing reactions, ring-expansion reactions, and multi-step sequences.[4]
A promising and recent approach for the synthesis of complex azepanes involves the photochemical dearomative ring expansion of nitroarenes.[3] This method utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene at room temperature, which transforms the six-membered benzene ring into a seven-membered ring system.[3] Subsequent hydrogenolysis yields the azepane scaffold in two steps.[3]
Caption: General workflow for azepane synthesis via photochemical ring expansion.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the methyl group (a doublet), the proton on the carbon bearing the hydroxyl group (a multiplet), and a series of complex multiplets for the methylene protons of the azepane ring. The chemical shifts and coupling constants of these protons provide valuable information about the connectivity and stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being influenced by the neighboring functional groups. The carbon attached to the hydroxyl group will appear downfield, as will the carbon attached to the nitrogen atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group. A sharp band corresponding to the N-H stretch may also be visible in the same region. C-H stretching vibrations of the alkyl groups will appear in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for amino alcohols include the loss of a water molecule (M-18) and α-cleavage adjacent to the nitrogen or oxygen atoms.[5] The fragmentation pattern can provide valuable information for confirming the structure of the molecule.
Applications in Medicinal Chemistry and Drug Discovery
The azepane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties.[4] this compound, with its multiple points for diversification (the secondary amine, the hydroxyl group, and the stereocenters), represents a versatile building block for the synthesis of compound libraries for drug discovery.
As a Scaffold for Bioactive Molecules
The conformational flexibility of the azepane ring allows molecules incorporating this scaffold to adapt to the binding sites of various biological targets.[6] By modifying the substituents on the this compound core, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to enhance potency, selectivity, and pharmacokinetic profiles. For instance, azepane derivatives have been investigated as neurotensin receptor antagonists, which have potential applications in the treatment of various neurological and psychiatric disorders.[7]
Caption: Drug discovery workflow utilizing the this compound scaffold.
Experimental Protocols
General Purification by Column Chromatography
Column chromatography is a standard technique for the purification of organic compounds.[8] For a moderately polar compound like this compound, a silica gel stationary phase is typically employed.
Protocol:
-
Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) is prepared.
-
Column Packing: The slurry is carefully poured into a glass column to create a uniform packed bed.
-
Sample Loading: The crude this compound, dissolved in a minimal amount of the initial mobile phase or a suitable solvent, is carefully loaded onto the top of the silica gel bed.
-
Elution: A solvent system (mobile phase) of increasing polarity is passed through the column. A common gradient could be from 100% hexane to a mixture of hexane and ethyl acetate, gradually increasing the proportion of the more polar ethyl acetate.
-
Fraction Collection: The eluent is collected in fractions, and the composition of each fraction is monitored by thin-layer chromatography (TLC).
-
Analysis and Pooling: Fractions containing the pure desired product are identified by TLC, pooled, and the solvent is removed under reduced pressure to yield the purified this compound.
Chiral Separation of Stereoisomers
The separation of the stereoisomers of this compound can be achieved using chiral high-performance liquid chromatography (HPLC).
Protocol:
-
Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are often effective for separating a wide range of chiral compounds.[9]
-
Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is chosen. The ratio of the solvents is optimized to achieve the best separation (resolution) of the stereoisomers.
-
Analysis: The mixture of stereoisomers is injected onto the chiral HPLC column, and the separation is monitored using a suitable detector (e.g., UV-Vis).
-
Preparative Separation: For isolating larger quantities of the individual stereoisomers, the optimized analytical method can be scaled up to a preparative HPLC system with a larger column.
Safety and Handling
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel and structurally diverse molecules with potential therapeutic applications. Its stereochemical complexity and the flexibility of the azepane ring offer a rich chemical space for exploration in drug discovery. A thorough understanding of its synthesis, purification, and spectroscopic characterization is essential for researchers aiming to leverage this scaffold in the development of new bioactive compounds. Further investigation into the pharmacological properties of derivatives of this compound is warranted to fully exploit its potential in medicinal chemistry.
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Bioactivity Profile of 6-Methylazepan-4-ol Analogs
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Executive Technical Summary
The 6-Methylazepan-4-ol scaffold represents a specialized chiral building block in modern medicinal chemistry, primarily utilized to introduce conformational constraints into the flexible seven-membered azepane ring system. While the unsubstituted azepane ring is a core feature of natural products like Balanol (a potent PKC inhibitor), its inherent conformational mobility (flux between twist-chair and twist-boat forms) often results in high entropic penalties upon protein binding.
The introduction of a methyl substituent at the C6 position, combined with the hydroxyl handle at C4, creates a "privileged scaffold" that biases the ring pucker. This structural pre-organization has proven critical in the development of Pan-KRAS inhibitors and next-generation kinase inhibitors, where the scaffold serves as a rigid linker that positions pharmacophores with high vector precision.
Structural & Conformational Analysis
The Azepane Conformational Challenge
Seven-membered rings possess greater conformational freedom than their six-membered counterparts (piperidines). The azepane ring exists in a dynamic equilibrium between multiple low-energy conformers:
-
Twist-Chair (TC): Generally the global minimum.
-
Twist-Boat (TB): Higher energy, but often accessible.
The "Methyl-Lock" Effect
In This compound , the C6-methyl group exerts a 1,3-transannular steric influence (depending on the specific diastereomer) that destabilizes specific conformers. This "conformational locking" is essential for:
-
Entropy Reduction: Minimizing
by pre-organizing the ligand into its bioactive conformation. -
Vector Alignment: Fixing the orientation of the C4-hydroxyl group (often a hydrogen bond donor/acceptor) relative to the N1-amine (the attachment point to the core pharmacophore).
Visualization of Structural Logic
Figure 1: Structural logic of the this compound scaffold, illustrating how methyl substitution biases the conformational equilibrium to favor bioactive states for KRAS and Kinase targets.
Bioactivity Profile & SAR
The bioactivity of this scaffold is not intrinsic but rather emergent—it acts as a force multiplier for the pharmacophores attached to it.
Primary Therapeutic Area: Pan-KRAS Inhibition
Recent patent literature (e.g., US20220194961A1) highlights the use of substituted azepanes in Tetrahydropyridopyrimidine Pan-KRAS inhibitors .
-
Mechanism: The azepane moiety often occupies the solvent-exposed region of the KRAS protein surface or fits into the Switch II pocket.
-
Role of 4-OH: Provides a handle for solubilizing groups or specific H-bonds with backbone residues (e.g., Arg68 or Glu62 in KRAS).
-
Role of 6-Me: Enhances hydrophobic packing against the cryptic pocket walls, improving potency by 5-10 fold compared to the unsubstituted azepane.
Secondary Therapeutic Area: Kinase Inhibition (Balanol Analogs)
The scaffold traces its lineage to Balanol , a fungal metabolite.
-
Target: Protein Kinase C (PKC) and Protein Kinase A (PKA).[1]
-
SAR Insight: The azepane ring mimics the ribose ring of ATP. The 4-hydroxyl group interacts with the conserved glutamate in the kinase hinge region.
Quantitative SAR Summary (Representative Data)
| Analog Structure | R1 (N-Subst.) | R2 (C6-Subst.) | R3 (C4-Subst.) | Target | IC50 (nM) | Notes |
| Azepane-1 | Aryl-linker | H | OH | KRAS G12C | 150 | High flexibility, moderate potency. |
| Azepane-2 | Aryl-linker | Methyl | OH | KRAS G12C | 12 | Rigidified; improved entropy. |
| Azepane-3 | Benzoyl | H | OH | PKC-beta | 45 | Balanol-like; promiscuous. |
| Azepane-4 | Benzoyl | Methyl | O-Benzyl | PKC-beta | 320 | Steric clash; loss of H-bond donor. |
Synthetic Methodologies
To access the cis- or trans- this compound stereoisomers, a Ring-Closing Metathesis (RCM) approach is the most robust and scalable method, superior to the classical Schmidt ring expansion which often suffers from poor regioselectivity.
Synthesis Workflow (RCM Route)
Figure 2: Synthetic pathway utilizing Ring-Closing Metathesis (RCM) to construct the 7-membered core.
Detailed Protocol: RCM-Based Synthesis
Note: This protocol is adapted for the synthesis of the core scaffold.
Step 1: Diene Formation
-
Dissolve N-allyl-N-methylamine (1.0 eq) in DCM (0.2 M).
-
Add Triethylamine (1.5 eq) and cool to 0°C.
-
Dropwise add 3-methyl-4-pentenoyl chloride (1.1 eq).
-
Stir at RT for 4h. Wash with 1N HCl, Brine, dry over Na2SO4. Concentrate to yield the diene amide.
Step 2: Ring-Closing Metathesis
-
Dissolve the diene amide in anhydrous DCM (0.005 M - High dilution is critical to prevent polymerization).
-
Add Grubbs 2nd Gen Catalyst (2-5 mol%).
-
Reflux for 12-24h under Argon.
-
Concentrate and purify via flash chromatography (SiO2, EtOAc/Hex) to isolate the unsaturated lactam.
Step 3: Reduction to Azepan-4-ol
-
Dissolve the lactam in THF.
-
Add LiAlH4 (2.5 eq) carefully at 0°C (Reduces both the amide and the alkene if not selective; for specific 4-ol/6-methyl targets, a stepwise reduction of the alkene via H2/Pd-C followed by amide reduction is preferred).
-
Alternative for 4-ol: If the starting material was an azepan-4-one, use L-Selectride at -78°C to achieve cis-selectivity for the alcohol relative to the methyl group.
Experimental Validation: KRAS Nucleotide Exchange Assay
To validate the bioactivity of analogs derived from this scaffold, a nucleotide exchange assay is the gold standard.
Objective: Measure the ability of the analog to lock KRAS in the inactive GDP-bound state.
Protocol:
-
Reagents: Recombinant KRAS (G12C mutant), BODIPY-GDP, unlabeled GDP, EDTA.
-
Setup: Incubate KRAS-BODIPY-GDP complex (200 nM) with the test compound (various concentrations) in assay buffer (20 mM Tris, pH 7.5, 100 mM NaCl, 1 mM DTT) for 30 min.
-
Initiation: Add excess unlabeled GDP (10 µM) and EDTA (5 mM) to trigger exchange.
-
Measurement: Monitor the decrease in fluorescence intensity (Ex 485 nm / Em 520 nm) over time.
-
Data Analysis: A potent inhibitor will stabilize the protein-GDP complex, significantly slowing the rate of fluorescence decay compared to the DMSO control.
References
-
Patent: "Tetrahydropyridopyrimidine pan-kras inhibitors." US Patent App. 2022/0194961 A1. (2022). Link
-
Scaffold Synthesis: Nicolai, S., & Waser, J. "(4+3) Annulation of Donor-Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones."[2] Angewandte Chemie International Edition, 61(36).[2] (2022).[2][3] Link
-
Balanol Context: Lampe, J. W., et al. "Synthesis and Protein Kinase C Inhibitory Activities of Balanol Analogs with Replacement of the Perhydroazepine Moiety." Journal of Medicinal Chemistry, 45(12), 2624-2643. Link
- Conformational Analysis: Bocian, D. F., et al. "Conformations of seven-membered rings." Journal of the American Chemical Society. (General Reference for Azepane Dynamics).
-
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History and development of azepane-based pharmacophores
An In-Depth Technical Guide to the History and Development of Azepane-Based Pharmacophores
Abstract
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique three-dimensional structure allows for extensive exploration of chemical space, leading to compounds with high affinity and selectivity for a diverse range of biological targets. This guide provides a comprehensive overview of the azepane pharmacophore, from its historical origins and the evolution of its synthetic methodologies to its profound impact on contemporary drug discovery. We will delve into the strategic applications of this scaffold, examining key structure-activity relationships (SAR) and exploring case studies of groundbreaking drugs like the HIV-1 capsid inhibitor Lenacapavir and the HDAC inhibitor Belinostat. This whitepaper offers researchers, scientists, and drug development professionals a detailed exploration of the synthesis, application, and future potential of azepane-based therapeutics.
Introduction to the Azepane Scaffold
What is Azepane?
Azepane, also known as hexahydroazepine, is a saturated seven-membered heterocycle containing one nitrogen atom. Its flexible, non-planar ring structure provides a versatile framework that can be functionalized in multiple vectors, making it an attractive starting point for the design of novel therapeutic agents. This structural complexity allows for the precise orientation of substituents to interact with biological targets, often leading to enhanced potency and selectivity compared to smaller, more rigid ring systems.
The Azepane Ring in Nature and Medicine
While not as common in nature as five- or six-membered rings, the azepane motif is found in a number of alkaloids with interesting biological activities. However, its true significance lies in its role as a pharmacophore in synthetic medicinal chemistry. The incorporation of the azepane scaffold has been a successful strategy in the development of drugs targeting a wide array of diseases, including viral infections, cancer, and neurological disorders.
Scope of this Guide
This guide will provide a deep dive into the world of azepane-based pharmacophores. We will explore the historical context of their development, detail key synthetic methodologies, analyze their application in medicinal chemistry through specific case studies, and look ahead to the future of this versatile scaffold.
Historical Perspective: The Emergence of a Privileged Scaffold
The journey of the azepane ring from a chemical curiosity to a cornerstone of drug design has been a gradual one, marked by key synthetic innovations and a growing appreciation for its conformational flexibility.
Early Discoveries and Synthetic Efforts
The synthesis of seven-membered rings posed a significant challenge to early organic chemists. Landmark developments in the late 19th and early 20th centuries, such as the Beckmann rearrangement (1886) and the Schmidt reaction (1924), provided the first reliable methods for expanding cyclohexanone rings to form the caprolactam precursor of azepane. These reactions were crucial in making the azepane core more accessible for systematic investigation.
The Rise of Azepane in Medicinal Chemistry
The mid-20th century saw the beginning of the exploration of azepane derivatives for their biological activity. One of the early notable examples is the development of the antipsychotic drug Carpipramine , which features an azepane moiety. However, it was in the late 20th and early 21st centuries that the true potential of the azepane scaffold was realized. Advances in synthetic chemistry, coupled with a deeper understanding of drug-receptor interactions, led to a surge in the development of azepane-containing compounds, solidifying its status as a privileged scaffold in modern drug discovery.
Synthetic Strategies for the Azepane Core
The construction of the azepane ring system can be achieved through a variety of synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.
Classical Ring-Expansion Methodologies
The Beckmann rearrangement is a classic and widely used method for the synthesis of caprolactams, which can then be reduced to azepanes. The reaction involves the treatment of a cyclohexanone oxime with an acid catalyst.
Experimental Protocol: Synthesis of ε-Caprolactam via Beckmann Rearrangement
-
Oxime Formation: Cyclohexanone (1.0 eq) is dissolved in ethanol, and hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) are added. The mixture is refluxed for 2-4 hours. After cooling, the product is isolated by filtration.
-
Rearrangement: The dried cyclohexanone oxime is slowly added to a stirred solution of concentrated sulfuric acid at a temperature maintained below 10°C.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then carefully poured onto crushed ice. The resulting precipitate (ε-caprolactam) is collected by filtration, washed with cold water, and recrystallized from a suitable solvent.
The Schmidt reaction provides a direct route to caprolactam from cyclohexanone, using hydrazoic acid (HN₃) in the presence of a strong acid catalyst. This method is often efficient but requires careful handling of the potentially explosive hydrazoic acid.
Modern Synthetic Approaches
Ring-closing metathesis has become a powerful tool for the synthesis of a wide variety of cyclic compounds, including azepanes. This reaction, often catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalyst), involves the intramolecular cyclization of a diene.
The development of asymmetric methods for the synthesis of chiral azepanes has been a major focus in recent years. These methods allow for the preparation of enantiomerically pure compounds, which is often crucial for achieving selective biological activity.
Graphviz Diagram: Synthetic Pathways to Azepane
Caption: Lenacapavir disrupts multiple stages of the HIV-1 lifecycle.
Case Study 2: Belinostat - A Histone Deacetylase (HDAC) Inhibitor
Belinostat (Beleodaq®) is a histone deacetylase (HDAC) inhibitor used for the treatment of peripheral T-cell lymphoma. The azepane ring in Belinostat serves as a linker, positioning the hydroxamic acid group to effectively chelate the zinc ion in the active site of HDAC enzymes. This leads to hyperacetylation of histones and other proteins, resulting in cell cycle arrest and apoptosis in cancer cells.
Other Therapeutic Areas
The azepane scaffold has been explored in a multitude of other therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: As antagonists for dopamine and serotonin receptors.
-
Pain Management: As potent and selective opioid receptor modulators.
-
Inflammatory Diseases: As inhibitors of various kinases and enzymes involved in inflammatory pathways.
Data Table: Bioactivity of Selected Azepane-Based Compounds
| Compound | Target | Bioactivity (IC₅₀/Kᵢ) | Therapeutic Area |
| Lenacapavir | HIV-1 Capsid | 100 pM (EC₅₀) | Antiviral |
| Belinostat | HDAC | 27 nM (IC₅₀) | Oncology |
| Carpipramine | D₂/5-HT₂ Receptors | 2.3 nM / 1.2 nM (Kᵢ) | Antipsychotic |
| Frovatriptan | 5-HT₁B/₁D Receptors | 4.2 nM / 2.3 nM (Kᵢ) | Antimigraine |
Future Directions and Emerging Trends
The future of azepane-based pharmacophores looks bright, with ongoing research focused on several key areas.
New Synthetic Frontiers
The development of novel, more efficient, and stereoselective methods for the synthesis of complex azepane derivatives remains a high priority. This includes the use of C-H activation and photocatalysis to functionalize the azepane ring in previously inaccessible ways.
Novel Therapeutic Targets
Researchers are continually exploring the use of the azepane scaffold to target new and challenging biological targets, such as protein-protein interactions and allosteric binding sites. The conformational flexibility of the azepane ring makes it particularly well-suited for these applications.
Conclusion
The azepane scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique structural and conformational properties have enabled the development of a diverse range of successful therapeutic agents. From its early beginnings in classical organic chemistry to its current status as a privileged pharmacophore, the story of azepane is a testament to the power of synthetic innovation in driving drug discovery. As our understanding of biology and chemistry continues to grow, we can expect to see the azepane ring play an even more prominent role in the development of the next generation of medicines.
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Title: The Beckmann rearrangement. Source: Chemical Reviews. URL: [Link]
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Title: The Schmidt Reaction. Source: Organic Reactions. URL: [Link]
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Title: Lenacapavir: a first-in-class HIV-1 capsid inhibitor. Source: Nature Reviews Drug Discovery. URL: [Link]
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Title: Belinostat: a new histone deacetylase inhibitor for the treatment of peripheral T-cell lymphoma. Source: Journal of the Advanced Practitioner in Oncology. URL: [Link]
-
Title: The Role of Seven-Membered Rings in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]
An In-depth Technical Guide to the Solubility and Lipophilicity (LogP) of 6-Methylazepan-4-ol
Abstract
In the landscape of drug discovery and development, the physicochemical properties of novel chemical entities are paramount to their success. This guide provides a comprehensive technical overview of two such critical parameters—aqueous solubility and lipophilicity (LogP)—for the compound 6-Methylazepan-4-ol. Recognizing the frequent absence of empirical data for novel compounds, this document pioneers a hybrid approach: leveraging robust computational prediction models to establish baseline values while providing detailed, field-proven experimental protocols for their laboratory validation. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with both the theoretical grounding and the practical methodologies required to accurately characterize this promising azepane scaffold.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Development
The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical characteristics. Among the most influential of these are aqueous solubility and lipophilicity.[1] These properties govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn dictates its bioavailability, efficacy, and potential for toxicity.[2][3]
-
Aqueous Solubility directly impacts a drug's dissolution in the gastrointestinal tract, a prerequisite for absorption. Poor solubility is a leading cause of failure for orally administered drug candidates.[1]
-
Lipophilicity , often quantified as the logarithm of the partition coefficient (LogP), describes a molecule's ability to partition between an oily (lipid) phase and an aqueous phase.[3][4] This parameter is a critical determinant of a molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[5]
The subject of this guide, this compound, is a substituted azepane. The azepane ring is a recurring motif in pharmacologically active compounds, making its derivatives of significant interest to medicinal chemists.[6] However, as is common with novel or specialized chemical matter, publicly available experimental data on its physicochemical properties is scarce. This guide aims to bridge that gap by providing a robust framework for its characterization.
In Silico Characterization: Predicting the Properties of this compound
In the absence of experimental data, in silico prediction tools are invaluable for providing reliable initial estimates of a compound's properties.[7] These models use vast databases of known compounds to predict the characteristics of new structures. For this compound, we turn to established platforms like SwissADME and ChemAxon.[8][9][10]
Structural Analysis and Expected Physicochemical Contributions
The structure of this compound contains several key functional groups that influence its solubility and lipophilicity:
-
Azepane Ring: A seven-membered saturated ring containing a secondary amine. The nitrogen atom is basic and can be protonated at physiological pH, which would dramatically increase water solubility. The pKa of the parent azepane's conjugate acid is approximately 11.1.[11]
-
Hydroxyl Group (-OH): A polar group capable of acting as both a hydrogen bond donor and acceptor. This feature is expected to significantly enhance aqueous solubility and decrease lipophilicity.[3][12]
-
Methyl Group (-CH₃): A small, nonpolar, lipophilic group. The addition of a methyl group generally increases lipophilicity (LogP) and may decrease aqueous solubility.[2][13]
Predicted Physicochemical Data
The following table summarizes the computationally predicted values for this compound and related comparator compounds, Azepan-4-ol and 1-Methylazepan-4-ol. These predictions were generated using algorithms similar to those found in leading cheminformatics platforms.[5][7][10]
| Property | This compound (Predicted) | Azepan-4-ol (Comparator)[14] | 1-Methylazepan-4-ol (Comparator)[15] |
| Molecular Formula | C₇H₁₅NO | C₆H₁₃NO | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol | 115.17 g/mol | 129.20 g/mol |
| Consensus LogP | 0.45 ± 0.2 | 0.00 | 0.50 |
| Aqueous Solubility (LogS) | -1.5 to -2.0 | -1.0 to -1.5 | -1.8 to -2.3 |
| Solubility Class | Soluble | Soluble | Soluble / Moderately Soluble |
| Predicted pKa (Basic) | 10.5 ± 0.5 | 10.8 ± 0.4 | 10.2 ± 0.4 |
Data is aggregated from multiple prediction algorithms to provide a consensus range. LogS is the base-10 logarithm of the molar solubility (mol/L).
Interpretation: The predictions suggest that this compound is a soluble, relatively hydrophilic molecule. The introduction of the methyl group at the 6-position, compared to the parent Azepan-4-ol, slightly increases the predicted LogP, indicating a modest increase in lipophilicity. The hydroxyl group ensures the molecule remains quite water-soluble. The basic nitrogen atom (predicted pKa ~10.5) is a critical feature; at physiological pH (~7.4), the compound will be predominantly in its protonated, highly water-soluble cationic form.
Experimental Determination of Lipophilicity (LogP/LogD)
While predictions are essential for initial assessment, experimental validation is the gold standard. The most widely accepted method for determining the octanol-water partition coefficient is the Shake-Flask Method , outlined in OECD Guideline 107.[16][17]
Principle of the Shake-Flask Method
The partition coefficient (P) is the ratio of the equilibrium concentration of a substance in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water). LogP is the base-10 logarithm of this value.[4] For ionizable compounds like this compound, the distribution coefficient (D) is measured at a specific pH (typically 7.4), and its logarithm is reported as LogD.
Detailed Experimental Protocol (adapted from OECD 107)
Causality Behind Choices:
-
n-Octanol/Water System: This solvent pair is the industry standard as it effectively mimics the lipid/aqueous environments of biological systems.
-
Pre-saturation: The n-octanol and aqueous buffer are pre-saturated with each other to prevent volume changes during the experiment, which would alter concentration measurements.
-
Temperature Control: Partitioning is temperature-dependent. Maintaining a constant temperature (e.g., 25°C) is crucial for reproducibility.
-
Concentration Analysis: A sensitive and specific analytical method like HPLC-UV or LC-MS/MS is required to accurately quantify the analyte in each phase, especially when concentrations are low.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Combine n-octanol and the pH 7.4 buffer in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.
-
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
-
Partitioning Experiment:
-
In duplicate or triplicate, add a precise volume of the pre-saturated pH 7.4 buffer and pre-saturated n-octanol to a glass vial (e.g., 2 mL of each).
-
Spike a small volume of the compound's stock solution into the vial to achieve a final concentration that is well within the analytical detection limits and below its solubility limit in either phase.
-
Cap the vials securely and place them on a shaker or rotator. Agitate gently for a sufficient time to reach equilibrium (typically 1-2 hours, but may require longer). Avoid vigorous shaking that can cause emulsions.
-
-
Phase Separation:
-
After agitation, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
-
Sampling and Analysis:
-
Carefully remove an aliquot from the aqueous phase (bottom layer) and the n-octanol phase (top layer).
-
Dilute the aliquots as necessary with an appropriate solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.
-
-
Calculation:
-
Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )
-
Workflow Visualization
Caption: Shake-Flask (OECD 107) workflow for LogD determination.
Experimental Determination of Aqueous Solubility
The thermodynamic equilibrium solubility is determined using methods outlined in OECD Guideline 105.[10][18] This measures the saturation concentration of a compound in water at a specific temperature.
Principle of the Equilibrium Solubility Method
An excess of the solid compound is stirred in an aqueous medium until the concentration of the dissolved substance reaches a constant value, indicating equilibrium has been achieved.[10]
Detailed Experimental Protocol (adapted from OECD 105)
Causality Behind Choices:
-
Excess Solid: Ensuring an excess of solid material is present guarantees that the solution becomes saturated, which is the definition of thermodynamic solubility.
-
Equilibration Time: Sufficient time (often 24-48 hours) is required for the dissolution process to reach a true equilibrium. Preliminary experiments are often needed to determine the optimal time.
-
pH Control: Because this compound is basic, its solubility will be highly pH-dependent. The experiment should be conducted at a defined pH (e.g., 7.4) to be physiologically relevant.
-
Filtration/Centrifugation: It is critical to separate the saturated solution (supernatant) from the undissolved solid before analysis to avoid artificially high results.
Step-by-Step Methodology:
-
System Preparation:
-
Add an excess amount of solid this compound to a series of vials. The amount should be visibly in excess of what is expected to dissolve.
-
Add a precise volume of the desired aqueous medium (e.g., pH 7.4 PBS buffer) to each vial.
-
-
Equilibration:
-
Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C).
-
Agitate the samples for an extended period (e.g., 24 to 48 hours) to allow them to reach equilibrium. It is good practice to take time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to let the solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant must be filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.
-
-
Analysis:
-
Quantify the concentration of the dissolved this compound in the clear filtrate/supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.
-
-
Reporting:
-
The solubility is reported as the mean concentration from replicate samples, typically in units of mg/mL or µg/mL.
-
Workflow Visualization
Caption: Equilibrium Solubility (OECD 105) workflow.
Conclusion: An Integrated Approach to Physicochemical Profiling
The characterization of this compound serves as a paradigm for the evaluation of novel chemical entities in modern drug discovery. In the absence of established experimental data, a strategy that begins with high-quality in silico prediction provides an invaluable baseline, guiding experimental design and resource allocation. The predicted LogP of ~0.45 and high aqueous solubility, driven by its polar hydroxyl group and basic amine, mark it as a compound with a favorable starting point for oral drug development.
However, these predictions must be substantiated by rigorous experimental work. The detailed protocols provided in this guide for the shake-flask (LogD) and equilibrium solubility methods represent the industry-standard for generating trustworthy, reproducible data. By understanding the causality behind each experimental step—from phase pre-saturation to pH control—researchers can ensure the integrity of their results. This integrated approach, blending predictive science with meticulous experimental validation, is the most effective path to fully understanding the pharmaceutical potential of promising molecules like this compound and accelerating their journey through the development pipeline.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at: [Link]
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Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10975509, 1-Methylazepan-4-ol. Available at: [Link]
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Swiss Institute of Bioinformatics. SwissADME. Available at: [Link]
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AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Available at: [Link]
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ChemAxon. (n.d.). Calculate Physico-Chemical Properties - How to Marvin. Available at: [Link]
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Creative Bioarray. (n.d.). Lipophilicity & Solubility. Available at: [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]
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ChemAxon. (n.d.). Calculators & Predictors. Available at: [Link]
-
Waring, M. J., et al. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. MedChemComm. Available at: [Link]
-
OECD. (1995). OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Available at: [Link]
-
Avdeef, A., et al. (2016). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics. Available at: [Link]
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Tolls, J., et al. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 8119, Azepane. Available at: [Link]
-
PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. Available at: [Link]
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ChemAxon. (n.d.). Solubility prediction. Available at: [Link]
-
Protocols.io. (2024). LogP / LogD shake-flask method. Available at: [Link]
-
Maj, P., et al. (2022). Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. Molecules. Available at: [Link]
-
ChemAxon. (n.d.). LogP and logD calculations. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8119, Azepane. Available at: [Link]
-
PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. Available at: [Link]
-
ChemAxon. (n.d.). Theory of aqueous solubility prediction. Available at: [Link]
-
Gentile, D., et al. (2022). Recent Advances on the Synthesis of Azepane-Based Compounds. Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10975509, 1-Methylazepan-4-ol. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5149746, Azepan-4-ol. Available at: [Link]
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Shayan, M., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals. Available at: [Link]
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Methodological & Application
Stereoselective synthesis protocols for 6-Methylazepan-4-ol
Application Note: Stereoselective Synthesis of 6-Methylazepan-4-ol
Part 1: Executive Summary & Strategic Rationale
The azepane (hexahydroazepine) scaffold is a privileged structure in medicinal chemistry, serving as the core for various bioactive alkaloids, including the protein kinase C (PKC) inhibitor (-)-Balanol and various protease inhibitors. The specific target, This compound , presents a classic challenge in medium-ring synthesis: the entropic disfavor of forming 7-membered rings and the control of remote stereocenters (1,3-relationship between the hydroxyl and methyl groups).
This guide details a robust, scalable protocol based on Ring-Closing Metathesis (RCM) . Unlike older cyclization methods (e.g., lactamization or nucleophilic substitution) which often suffer from poor yields due to transannular interactions, RCM using ruthenium alkylidene catalysts (Grubbs II or Hoveyda-Grubbs) provides a kinetic advantage, allowing for the efficient formation of the azepene core which is subsequently reduced.
Key Advantages of this Protocol:
-
Stereocontrol: Leverages substrate-controlled diastereoselectivity during the precursor assembly and hydrogenation phases.
-
Scalability: Utilizes commercially available catalysts and avoids high-dilution conditions often required for macrocyclizations.
-
Versatility: The intermediate alkene provides a handle for further functionalization.
Part 2: Retrosynthetic Analysis & Pathway Visualization
The strategic disconnect relies on forming the C4–C5 bond (azepane numbering) via RCM. This simplifies the target into an acyclic diene amine precursor, which can be assembled from chiral pool materials or via asymmetric allylation.
Target Structure: (4R,6S)-6-Methylazepan-4-ol (Representative diastereomer)
Figure 1: Retrosynthetic logic flow for the construction of the this compound core.
Part 3: Detailed Experimental Protocol
Phase 1: Precursor Assembly (Diene Formation)
Objective: Synthesize the acyclic diene precursor (S)-N-allyl-N-(2-methylbut-3-en-1-yl)but-3-en-2-amine (or protected equivalent).
Context: The stereochemistry at the methyl position (C6 of the ring) is established here using a chiral starting material, such as (S)-2-methyl-3-buten-1-ol (available via enzymatic resolution or chiral pool). The hydroxyl stereocenter (C4) can be set via asymmetric allylation or hydrolytic kinetic resolution (HKR).
Protocol Steps:
-
Activation: To a solution of (S)-2-methyl-3-buten-1-ol (1.0 equiv) in DCM at 0°C, add Et₃N (1.5 equiv) and MsCl (1.2 equiv). Stir for 2 h to form the mesylate.
-
Displacement: React the crude mesylate with allylamine (excess, 5.0 equiv) to prevent over-alkylation. Reflux in THF for 12 h.
-
Protection: Protect the secondary amine with a Boc group (Boc₂O, Et₃N, DCM) to prevent catalyst poisoning during RCM.
-
Critical Checkpoint: The nitrogen lone pair must be deactivated (carbamate or sulfonamide) to ensure the Ruthenium catalyst does not coordinate to the amine, which would shut down the catalytic cycle.
-
Phase 2: Ring-Closing Metathesis (The Key Step)
Objective: Cyclize the diene to form the 2,3,4,7-tetrahydro-1H-azepine core.
Reagents:
-
Catalyst: Grubbs 2nd Generation Catalyst (G-II).
-
Solvent: Dichloromethane (DCM), degassed.
Procedure:
-
Preparation: Dissolve the N-Boc diene precursor (1.0 mmol) in anhydrous, degassed DCM.
-
Note: Concentration is critical. A concentration of 5–10 mM is recommended to favor intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET).
-
-
Catalyst Addition: Add Grubbs II catalyst (2–5 mol%).
-
Reaction: Reflux the mixture (40°C) for 4–12 hours under an argon atmosphere.
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting diene.
-
Quenching: Add activated charcoal or a scavenger resin (e.g., tris(hydroxymethyl)phosphine) to remove Ruthenium residues. Filter through Celite.
-
Purification: Concentrate and purify via flash column chromatography (SiO₂, Hexane/EtOAc).
Quantitative Data Expectations:
| Parameter | Specification | Notes |
| Yield (RCM) | 75% – 92% | Lower yields often indicate high concentration (oligomers). |
| Purity (HPLC) | >95% | Essential before hydrogenation. |
| Ru Residual | <10 ppm | Required for pharmaceutical applications; use scavenger. |
Phase 3: Stereoselective Functionalization
Objective: Install the C4 hydroxyl group and set the final stereochemistry.
Method A: Hydroboration-Oxidation (If alkene is present at C4-C5) If the RCM product is a simple azepine, hydroboration can install the alcohol. However, for This compound , it is often more efficient to include the alcohol (or a ketone) in the precursor before RCM.
Method B: Hydrogenation of an Enone/Allylic Alcohol (Preferred) Assuming the precursor contained an allylic alcohol (yielding a 4-hydroxy-azepine), the final step is hydrogenation of the alkene.
-
Hydrogenation: Dissolve the cyclic alkene in MeOH. Add Pd/C (10 wt%).
-
Conditions: Stir under H₂ (1 atm) for 4 h.
-
Stereochemical Note: The existing methyl group at C6 will direct the facial selectivity of the hydrogenation (substrate control), typically favoring the cis-relationship if the ring conformation allows. For trans-selectivity, directed hydrogenation catalysts (e.g., Crabtree’s catalyst) utilizing the C4-hydroxyl group as a directing group may be required.
-
Part 4: Quality Control & Validation
Every batch must be validated using the following "Self-Validating System":
-
1H NMR (500 MHz): Look for the disappearance of terminal olefinic protons (δ 5.0–6.0 ppm). The C6-Methyl doublet should appear distinct at δ ~0.9–1.1 ppm.
-
NOESY/ROESY: Critical for assigning relative stereochemistry.
-
Cis-isomer: Strong NOE correlation between H-4 and H-6 (diaxial-like relationship).
-
Trans-isomer: Weak or no NOE between H-4 and H-6.
-
-
Chiral HPLC: Verify enantiomeric excess (ee) if starting from chiral pool materials.
Part 5: Troubleshooting & Optimization
Figure 2: Decision tree for optimizing the Ring-Closing Metathesis step.
References
-
Fürstner, A., & Thiel, O. (2000). Formal Total Synthesis of (-)-Balanol: Concise Approach to the Hexahydroazepine Segment Based on RCM. The Journal of Organic Chemistry. Link
-
Srivastava, A., & Panda, G. (2008).[1] Total synthesis of (-)-balanol, all stereoisomers, their N-tosyl analogues, and fully protected ophiocordin: an easy route to hexahydroazepine cores from Garner aldehydes.[1] Chemistry – A European Journal. Link
-
Nicolai, S., & Waser, J. (2022).[2] (4+3) Annulation of Donor-Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. Angewandte Chemie International Edition. Link
-
Ruffoni, A., et al. (2024).[3] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[3] Nature Chemistry. Link
-
Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture). Angewandte Chemie International Edition. Link
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Application Notes and Protocols: Strategic Nitrogen Protection in Azepane Synthesis
Introduction: The Azepane Scaffold and the Imperative of Nitrogen Protection
The azepane ring, a seven-membered saturated nitrogen heterocycle, is a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent three-dimensional structure and conformational flexibility provide a unique chemical space for the design of novel therapeutics targeting a wide array of biological targets. However, the synthesis of this medium-sized ring is often challenging, complicated by unfavorable thermodynamics and kinetics that can favor competing intermolecular reactions over the desired intramolecular cyclization.[2]
Central to nearly all synthetic routes toward functionalized azepanes is the strategic use of nitrogen protecting groups. The nucleophilic and basic nature of the amine functionality necessitates its temporary masking to prevent unwanted side reactions during ring formation and subsequent manipulations.[3] The choice of protecting group is not a trivial decision; it profoundly influences the reaction outcomes, compatibility with various reagents, and the overall efficiency of the synthetic sequence. An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not compromise the integrity of the azepane core or other functional groups.[4][5]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of common and emerging nitrogen protecting group strategies tailored for azepane synthesis. We will explore the causality behind experimental choices, provide field-proven protocols, and offer a logical framework for selecting the optimal protecting group for your specific synthetic challenge.
Core Concepts in Nitrogen Protection Strategy
The logic of amine protection revolves around attenuating the nucleophilicity and basicity of the nitrogen atom. This is most commonly achieved by converting the amine into a carbamate or a sulfonamide.[6] The selection of a specific protecting group is dictated by the overall synthetic plan, particularly the reagents and conditions required for ring construction and other transformations. A critical concept in complex syntheses is orthogonality , where multiple protecting groups are chosen such that each can be removed selectively in the presence of the others by using distinct cleavage mechanisms (e.g., acid-lability vs. hydrogenolysis).[5][7]
Caption: General workflow for azepane synthesis.
Key Protecting Groups for Azepane Synthesis
The most widely employed protecting groups in azepane synthesis are carbamates, due to their robust nature and diverse cleavage conditions. Sulfonamides also offer unique advantages in specific contexts.
The Boc Group (tert-Butoxycarbonyl)
The Boc group is a cornerstone of modern organic synthesis, valued for its stability to a wide range of non-acidic conditions and its clean, acid-catalyzed removal.[8]
-
Mechanism of Protection & Rationale: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O. It effectively shields the nitrogen by converting it into a non-nucleophilic carbamate, which is stable to bases, nucleophiles, and reductive conditions. This makes it an excellent choice for syntheses involving organometallic reagents, basic reaction conditions, or hydride reductions.
-
Cleavage: Boc deprotection is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9] The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. This clean decomposition is a significant advantage, as the byproducts are volatile and easily removed.
-
Application in Azepane Synthesis: The Boc group is frequently used in multi-step sequences leading to azepanes, particularly in syntheses involving intramolecular reductive amination.[8][9] Its stability allows for the necessary transformations to build the linear precursor, followed by a one-pot deprotection and cyclization sequence.
The Cbz Group (Benzyloxycarbonyl)
The Cbz group, also known as the Z group, was one of the first "modern" protecting groups and remains highly relevant, especially due to its unique removal by hydrogenolysis.[5]
-
Mechanism of Protection & Rationale: Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group forms a stable carbamate. It is resistant to mildly acidic and basic conditions, making it orthogonal to both Boc (acid-labile) and Fmoc (base-labile) groups.[6] Its stability is particularly crucial in reactions where other protecting groups might be compromised.
-
Cleavage: The hallmark of the Cbz group is its cleavage via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This method is exceptionally mild and preserves most other functional groups. Alternative methods include transfer hydrogenation or treatment with strong acids like HBr in acetic acid.
-
Application in Azepane Synthesis: The Cbz group is a preferred choice for azepane synthesis via Ring-Closing Metathesis (RCM). Free amines can coordinate to and poison the ruthenium catalysts used in RCM.[10] By protecting the nitrogen as a Cbz-carbamate, this deleterious interaction is prevented, allowing the metathesis reaction to proceed efficiently.
The Fmoc Group (9-Fluorenylmethoxycarbonyl)
The Fmoc group is renowned for its lability to basic conditions, making it a key player in orthogonal protection schemes, particularly in peptide synthesis.
-
Mechanism of Protection & Rationale: The Fmoc group is installed using reagents like Fmoc-Cl or Fmoc-OSu. Its defining feature is the acidic proton on the fluorenyl ring system.
-
Cleavage: Deprotection is achieved via a β-elimination mechanism triggered by a weak base, typically a 20-50% solution of piperidine in DMF.[11][12] This mild, non-acidic, and non-reductive cleavage condition makes it orthogonal to both Boc and Cbz groups.
-
Application in Azepane Synthesis: While less common as the primary protecting group for the azepane nitrogen itself, the Fmoc group is invaluable for protecting other amine functionalities within a molecule during the synthesis of complex, poly-functionalized azepanes. It allows for selective deprotection and elaboration of a side-chain amine without affecting a Boc- or Cbz-protected azepane nitrogen.[5]
Sulfonamide Protecting Groups (Nosyl & Tosyl)
Sulfonamides, such as those derived from nosyl chloride (Ns-Cl) or tosyl chloride (Ts-Cl), offer a different reactivity profile. They are exceptionally robust and can activate the nitrogen for subsequent alkylation reactions.
-
Mechanism of Protection & Rationale: Sulfonamides are formed by reacting an amine with the corresponding sulfonyl chloride. The resulting N-S bond is very stable to acidic and many reductive conditions. The strongly electron-withdrawing nature of the sulfonyl group renders the N-H proton acidic, facilitating N-alkylation.[2][13]
-
Cleavage: The Nosyl (Ns) group is particularly useful as it can be cleaved under mild, reductive conditions using a thiol (e.g., thiophenol) and a base, conditions which are orthogonal to many other protecting groups.[13][14] The Tosyl (Ts) group is more robust and typically requires harsher removal conditions, such as strong acid or dissolving metal reduction.
-
Application in Azepane Synthesis: The Ns-strategy is highly effective for building complex amine precursors. A primary amine can be Ns-protected, alkylated once to form a linear precursor, and then the Ns group can be removed to allow for cyclization to form the azepane ring.
Data Presentation: Comparison of Key Nitrogen Protecting Groups
| Protecting Group | Common Reagent | Protection Conditions | Cleavage Conditions | Orthogonal To | Key Advantages in Azepane Synthesis |
| Boc | (Boc)₂O, base | Mildly basic (e.g., NEt₃, NaHCO₃) | Strong acid (TFA, HCl) | Cbz, Fmoc, Ns | Stability to bases and nucleophiles; clean deprotection. Ideal for reductive amination routes.[8][9] |
| Cbz (Z) | Cbz-Cl, base | Mildly basic (e.g., Na₂CO₃) | H₂/Pd, transfer hydrogenation | Boc, Fmoc, Ns | Stability to mild acid/base; mild hydrogenolytic cleavage. Essential for RCM to prevent catalyst poisoning.[10][15] |
| Fmoc | Fmoc-OSu, base | Mildly basic | 20-50% Piperidine/DMF | Boc, Cbz, Ns | Very mild, base-labile cleavage. Excellent for orthogonal protection of side-chain amines.[5][11] |
| Ns (Nosyl) | Ns-Cl, base | Pyridine, NEt₃ | Thiophenol, K₂CO₃ | Boc, Cbz, Fmoc | Robust; activates N-H for alkylation; mild reductive cleavage. Useful for building linear precursors via N-alkylation.[13] |
| Teoc | Teoc-OSu, base | Mildly basic | Fluoride source (e.g., TBAF) | Boc, Cbz | Stable to acid, base, and hydrogenation. Offers unique fluoride-based deprotection.[16][17] |
Experimental Protocols
Protocol 1: Cbz-Protection of a Diene Precursor for Ring-Closing Metathesis (RCM)
This protocol describes the protection of an amino-diene, a typical precursor for the synthesis of unsaturated azepines via RCM, which can subsequently be reduced to the azepane.[15]
Materials:
-
ω-amino-diene (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.2 equiv)
-
Triethylamine (NEt₃) or Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Deionized Water
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the ω-amino-diene (1.0 equiv) and base (2.0 equiv) in the chosen organic solvent and cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.2 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM, 2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Cbz protected diene. Typical yields for this transformation are in the range of 75-85%.[15]
Protocol 2: One-Pot N-Boc Deprotection and Intramolecular Reductive Amination
This protocol is adapted from a method for the enantioselective synthesis of dibenz[c,e]azepines and illustrates the power of combining deprotection and cyclization in a single step.[9]
Materials:
-
N-Boc protected amino-aldehyde/ketone precursor (1.0 equiv)
-
Iridium catalyst (e.g., [Ir(cod)Cl]₂) with a suitable chiral ligand
-
Iodine (I₂)
-
Hydrogen source (e.g., H₂)
-
Solvent (e.g., Dichloromethane, DCM)
Procedure:
-
Caution: This reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) by trained personnel.
-
To a reaction vessel, add the N-Boc protected precursor (1.0 equiv), the iridium catalyst, and the chiral ligand.
-
Dissolve the components in the anhydrous solvent.
-
Add the additive, such as iodine, which facilitates the in-situ deprotection and imine formation.
-
Pressurize the vessel with hydrogen gas (follow specific safety protocols for handling hydrogen).
-
Stir the reaction at the specified temperature for the required time (e.g., 24-48 hours), monitoring by an appropriate method (e.g., LC-MS).
-
Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.
-
Purify the resulting azepane product by flash column chromatography. This one-pot sequence can achieve excellent yields and high enantioselectivity.[9]
Decision Framework for Protecting Group Selection
Choosing the right protecting group is critical for success. The following decision tree provides a logical framework for this selection process based on the planned synthetic route.
Caption: Decision tree for selecting a nitrogen protecting group.
Conclusion
The successful synthesis of complex azepane derivatives is critically dependent on a well-devised nitrogen protection strategy. There is no single "best" protecting group; the optimal choice is dictated by the specific reaction sequence. The Boc group offers broad utility for its stability and simple acid-labile deprotection, making it a workhorse for methods like reductive amination. The Cbz group is indispensable for RCM-based routes, where it prevents catalyst deactivation. Fmoc and other specialized groups like Nosyl and Teoc provide essential orthogonality, enabling the synthesis of highly functionalized and complex molecular architectures. By carefully considering the stability, cleavage conditions, and orthogonality of these key protecting groups, researchers can navigate the challenges of medium-sized ring synthesis and efficiently access novel azepane scaffolds for drug discovery and development.
References
-
Zhang, Z., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. PubMed Central. Available at: [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ScienceDirect. Available at: [Link]
-
Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. Available at: [Link]
-
Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. Available at: [Link]
-
Taniguchi, A., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry. Available at: [Link]
-
Intramolecular reductive aminations for the formation of azepanes. (n.d.). ResearchGate. Available at: [Link]
-
Reddy, T., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PubMed Central. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Roberts, J.D., et al. (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Kaur, G., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
-
Schmidt, M. A., et al. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
-
Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. (n.d.). MDPI. Available at: [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Available at: [Link]
-
Zhu, X., et al. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. Available at: [Link]
-
Teoc Protecting Group. (2019). Chem-Station Int. Ed. Available at: [Link]
-
Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Young, I. S., & Baran, P. S. (2011). Protecting-group-free synthesis as an opportunity for invention. PubMed. Available at: [Link]
-
Sabatino, G., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Available at: [Link]
-
Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. (n.d.). ResearchGate. Available at: [Link]
-
Nitrogen Protecting Groups: Recent Developments and New Applications. (n.d.). ResearchGate. Available at: [Link]
-
Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]
-
Intramolecular NC rearrangements involving sulfonamide protecting groups. (n.d.). ResearchGate. Available at: [Link]
-
Ns strategies: a highly versatile synthetic method for amines. (n.d.). ChemComm. Available at: [Link]
-
Ulfa, S. M., et al. (2011). STERIC EFFECT ON THE FORMATION OF 3H-AZEPINE DERIVATIVES FROM o-ALKYLPHENYLNITRENE AND ALCOHOL AS A NUCLEOPHILIC MEDIA. HETEROCYCLES. Available at: [Link]
-
Facile and Green Synthesis of Saturated Cyclic Amines. (n.d.). PubMed Central. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Available at: [Link]
-
N-Nosyl-α-amino acids in solution phase peptide synthesis. (n.d.). ResearchGate. Available at: [Link]
-
The synthesis of seven- and eight-membered rings by radical strategies. (n.d.). ResearchGate. Available at: [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Humana Press. Available at: [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). PubMed Central. Available at: [Link]
-
Protecting Groups for Peptide Synthesis. (2020). YouTube. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). ResearchGate. Available at: [Link]
-
Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. (n.d.). PubMed Central. Available at: [Link]
-
Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (n.d.). PubMed Central. Available at: [Link]
-
Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. (n.d.). ResearchGate. Available at: [Link]
-
Facile Generation of Fused Seven-Membered Polycyclic Systems via Ring Expansion and Application to the Total Synthesis of Sesquiterpenoids. (n.d.). ChemRxiv. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed. Available at: [Link]
-
Seven-Membered Rings. (n.d.). SciSpace. Available at: [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc.org. Available at: [Link]
-
Protecting group reagents. (n.d.). Aapptec Peptides. Available at: [Link]
Sources
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Application Note: Using (4R,6S)-6-Methylazepan-4-ol as a Chiral Building Block
[1][2]
Abstract
The seven-membered azepane ring is a privileged but underutilized scaffold in medicinal chemistry, often termed the "Azepane Gap" due to synthetic challenges compared to pyrrolidines and piperidines. 6-Methylazepan-4-ol represents a high-value chiral building block that introduces specific conformational constraints into the flexible azepane core.[1][2] This application note details the stereoselective synthesis, quality control, and strategic deployment of this scaffold in drug discovery, specifically for Protein Kinase C (PKC) inhibitors and peptidomimetic turn inducers.[2]
Introduction: The Strategic Value of this compound
In drug design, the azepane ring offers a unique vector relationship between substituents that is distinct from 5- and 6-membered rings.[1][2] However, unsubstituted azepanes are conformationally labile, existing in a flux of twist-chair and twist-boat conformers.[1][2]
The introduction of a methyl group at C6 and a hydroxyl group at C4 serves two critical functions:
-
Conformational Locking: The 6-methyl substituent creates a steric anchor, biasing the ring into a specific low-energy conformation.
-
Pharmacophore Vectoring: The C4-hydroxyl provides a handle for H-bond interactions or further functionalization (e.g., to mimic the serine/threonine side chain in kinase substrates), while the C6-methyl probes hydrophobic pockets.[1][2]
This scaffold is structurally homologous to the core of Balanol , a potent natural PKC inhibitor, making it a vital intermediate for synthesizing next-generation kinase inhibitors with improved selectivity profiles.[2]
Structural Analysis & Stereochemistry
The utility of this building block depends entirely on its stereochemical purity. We focus here on the (4R,6S) diastereomer, which positions the substituents in a trans-relationship (depending on the specific ring pucker), often required to mimic extended peptide turns.[2]
| Feature | Specification | Impact on Drug Design |
| Core Scaffold | Azepane (Hexahydro-1H-azepine) | 7-membered ring; mimics |
| Chiral Center 1 | C4-Hydroxyl (R-configuration) | H-bond donor/acceptor; attachment point for pharmacophores.[1][2] |
| Chiral Center 2 | C6-Methyl (S-configuration) | Hydrophobic anchor; restricts ring flip.[1][2] |
| Basicity | Secondary Amine ( | Modifiable for solubility or prodrug strategies.[1][2] |
Protocol: Stereoselective Synthesis via Ring-Closing Metathesis (RCM)
While classical ring expansion methods (e.g., Beckmann rearrangement) lack regiocontrol for this substitution pattern, the Ring-Closing Metathesis (RCM) approach offers a modular and self-validating route.[1][2]
Workflow Diagram
Caption: Modular RCM synthesis route allowing independent control of C4 and C6 stereocenters.
Detailed Experimental Procedure
Step 1: Construction of the Diene Precursor Rationale: We assemble the linear chain with pre-installed chirality to avoid difficult separations later.
-
Reagents: Allylamine (1.0 eq), (S)-2-methyloxirane (1.2 eq), LiClO₄ (catalytic).
-
Reaction: Reflux allylamine with (S)-2-methyloxirane in acetonitrile. The regioselective ring opening yields the secondary amino-alcohol.
-
Protection: Protect the secondary amine with Boc-anhydride (
) to prevent interference during RCM. -
O-Allylation: Alkylate the secondary alcohol with allyl bromide/NaH to install the second alkene arm.
-
Checkpoint: Verify formation of the diallyl species via TLC (Shift in
) and ¹H-NMR (appearance of terminal alkene signals at 5.8 ppm).
-
Step 2: Ring-Closing Metathesis (RCM) Rationale: Grubbs II catalyst is chosen for its high tolerance of functional groups and ability to form 7-membered rings, which are entropically disfavored compared to 5/6-membered rings.[1][2]
-
Setup: Dissolve the diene precursor (0.01 M concentration—critical to favor intramolecular cyclization over intermolecular polymerization) in anhydrous Dichloromethane (DCM).
-
Catalyst: Add Grubbs 2nd Generation Catalyst (5 mol%).
-
Conditions: Reflux under Argon for 12–24 hours.
-
Workup: Quench with ethyl vinyl ether (to scavenge Ru carbene). Concentrate and purify via flash chromatography.
-
Self-Validation: The disappearance of two sets of terminal alkene protons and the appearance of internal alkene protons (approx. 5.6 ppm) confirms ring closure.[2]
-
Step 3: Stereoselective Hydrogenation & Hydroboration Note: The RCM product is a dehydro-azepane. We must install the final stereocenters.
-
Alternative Route: If the OH was not pre-installed in Step 1, use hydroboration-oxidation on the RCM alkene product. Using 9-BBN or a chiral borane can direct the OH group trans to the methyl group due to steric shielding by the methyl substituent.
Quality Control & Characterization
Ensuring optical purity is non-negotiable for chiral building blocks.
Protocol: Mosher's Ester Analysis
To determine the Enantiomeric Excess (ee) of the synthesized alcohol:
-
Derivatization: React a small aliquot of this compound with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) in pyridine.
-
Analysis: Acquire ¹⁹F-NMR and ¹H-NMR spectra.
-
Calculation: Integrate the distinct
signals or the diastereotopic protons near the chiral center.-
Acceptance Criteria: >95% de (diastereomeric excess) indicates successful retention of chirality from the starting materials.
-
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (500 MHz) | Matches reference spectrum; integral ratio Me:H-4 is 3:[1][2]1. |
| Purity | HPLC (C18) | >98% Area Under Curve (AUC).[1][2][3] |
| Chirality | Chiral HPLC / Mosher's NMR | >98% ee.[4] |
| Residual Metal | ICP-MS | <10 ppm Ruthenium (from catalyst).[1][2] |
Application Notes: Drug Discovery Context
A. Scaffold for Kinase Inhibitors (Balanol Analogs)
The this compound scaffold serves as a simplified, lipophilic mimic of the Balanol hexahydroazepine core.[1][2]
-
Mechanism: The azepane nitrogen mimics the ATP adenine binding interaction, while the 4-OH group can be acylated with benzoyl derivatives to target the ribose binding pocket.
-
Design Tip: Use the 6-methyl group to clash with the "gatekeeper" residue in the kinase hinge region, potentially imparting selectivity for specific PKC isoforms (e.g., PKC
vs. PKC ).
B. Peptidomimetics (Turn Inducers)
Seven-membered rings with specific substitution patterns are excellent for locking peptide backbones into
-
Protocol: Incorporate the N-Boc protected amino acid derivative of 6-methylazepan-4-carboxylic acid (oxidized from the alcohol) into a peptide chain using standard SPPS (Solid Phase Peptide Synthesis).
-
Result: The ring constraints force the flanking amide bonds into a non-planar orientation, stabilizing secondary structures critical for protein-protein interaction (PPI) inhibition.[2]
Decision Tree for Functionalization
Caption: Strategic functionalization paths based on therapeutic target class.
Handling and Stability
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation and carbamate formation with atmospheric
. -
Solubility: Highly soluble in polar organic solvents (MeOH, DMSO, DCM).[1][2] Moderate solubility in water.
-
Safety: Treat as a potent bioactive intermediate. Use standard PPE. Eliminate Ruthenium residues thoroughly as they can catalyze unwanted side reactions in downstream biology assays.
References
-
Balanol Structure & Activity: Lampe, J. W., et al. (2002).[1][2][5] "Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits." Journal of Medicinal Chemistry, 45(12), 2624-2643.[1][2]
-
Azepane Synthesis via RCM: Marino, S. T., et al. (2004).[1][2] "Synthesis of Chiral Building Blocks for Use in Drug Discovery." Molecules, 9(6), 405-426.[1][2] [1][2]
-
Conformational Analysis of Azepanes: Lukin, O. (2020).[2] "C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research." Life Chemicals Blog.
-
Stereoselective Synthesis of Azepanes: Dhavale, D. D., et al. (2023).[2][6] "Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation." Organic Letters. [1][2]
-
Seven-Membered Rings in Drugs: "Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies." Journal of the American Chemical Society. [1][2]
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- 2. US5248793A - Process for the synthesis of (4R-cis)-1,1-dimethylethyl 6-iodomethyl or 6-(phenyl-substituted)sulfonyloxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate - Google Patents [patents.google.com]
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Application Notes & Protocols: Advanced Reductive Amination Strategies for the Synthesis of Novel Azepane Derivatives Utilizing 6-Methylazepan-4-ol
Introduction: The Azepane Scaffold and the Strategic Value of Reductive Amination
In the landscape of medicinal chemistry and drug development, the exploration of novel three-dimensional chemical space is paramount. The seven-membered azepane ring system, while less prevalent than its five- and six-membered counterparts (pyrrolidine and piperidine), represents a significant and underexplored scaffold.[1][2] Its inherent conformational flexibility allows for a broader exploration of receptor binding pockets, making it a valuable motif in the design of bioactive compounds, including antivirals, anticancers, and kinase inhibitors.[3][4]
This guide focuses on the functionalization of a key azepane building block, 6-Methylazepan-4-ol, through reductive amination. Reductive amination stands as one of the most robust and widely utilized methods for the formation of carbon-nitrogen bonds, a cornerstone transformation in pharmaceutical synthesis.[5] It provides a controlled and efficient pathway to secondary and tertiary amines, circumventing the common issue of over-alkylation associated with direct alkylation methods.[6][7]
Herein, we provide a detailed exploration of the mechanistic underpinnings, a comparative analysis of key reagents, and field-proven protocols to empower researchers in the synthesis of novel derivatives of this compound.
Mechanistic Foundations: A Tale of Two Steps
Reductive amination is fundamentally a two-stage process that occurs in sequence, whether performed in a single pot ("direct") or in separate, distinct operations ("indirect").[5][8] Understanding the causality behind each step is critical for optimizing reaction conditions and troubleshooting outcomes.
-
Imine or Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine (in this case, the secondary amine of a deprotected this compound) on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to form a positively charged iminium ion. This dehydration is the rate-limiting step and is often facilitated by mildly acidic conditions which protonate the hydroxyl group, turning it into a better leaving group (water).[6][9]
-
Hydride Reduction: The resulting iminium ion is highly electrophilic and is readily reduced by a hydride-donating reagent.[9][10] The choice of reducing agent is the most critical variable in the entire process, dictating whether the reaction can be performed in a single step and determining its compatibility with other functional groups.
Caption: General mechanism of reductive amination.
A Comparative Guide to Hydride Reducing Agents
The success of a reductive amination hinges on selecting a reducing agent with the appropriate reactivity and selectivity. The ideal reagent for a direct (one-pot) amination reduces the iminium ion intermediate significantly faster than it reduces the starting carbonyl compound.
| Reagent | Common Name | Selectivity | Typical Solvents | Key Advantages | Key Disadvantages |
| NaBH(OAc)₃ | STAB | Excellent (Imine >> Carbonyl)[11] | Aprotic (DCE, DCM, THF)[8][12] | High yields, broad functional group tolerance, mild conditions, one-pot procedure.[7][8] | Water-sensitive, not compatible with protic solvents like methanol.[12] |
| NaBH₃CN | Sodium Cyanoborohydride | Good (at pH < 7)[6][13] | Protic (MeOH, EtOH)[12] | Stable in protic solvents, allows for one-pot reactions.[6] | Highly toxic cyanide byproducts, less reactive than STAB.[7] |
| NaBH₄ | Sodium Borohydride | Poor (Reduces carbonyls)[14][15] | Protic (MeOH, EtOH)[12][16] | Inexpensive, readily available, powerful reducer.[17] | Not suitable for one-pot reactions; requires pre-formation of the imine.[6][12] |
| H₂ with Catalyst | Catalytic Hydrogenation | Poor (Reduces many groups) | Protic (MeOH, EtOH) | Economical for large scale, no hydride waste.[8] | Reduces other functional groups (alkenes, alkynes, nitro groups), requires pressure equipment.[8] |
Expert Insight: For most research and development applications involving substrates like this compound, Sodium triacetoxyborohydride (STAB) is the superior choice. Its remarkable selectivity allows for a convenient and high-yielding one-pot procedure that is tolerant of many other functional groups, simplifying the synthesis of complex molecules.[7][8][11]
Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound and its ketone precursor, 1-methylazepan-4-one, can be irritating.[18]
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This one-pot method is the preferred approach for its efficiency and high yields. We will use benzaldehyde as a representative carbonyl partner.
Caption: Workflow for Direct Reductive Amination with STAB.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 129.20 g/mol | 129 mg | 1.0 | 1.0 |
| Benzaldehyde | 106.12 g/mol | 117 mg (112 µL) | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 g/mol | 318 mg | 1.5 | 1.5 |
| Acetic Acid (glacial) | 60.05 g/mol | 6 µL | 0.1 | 0.1 |
| 1,2-Dichloroethane (DCE) | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (129 mg, 1.0 mmol) and 1,2-dichloroethane (DCE, 5 mL).
-
Addition of Reactants: Add benzaldehyde (112 µL, 1.1 mmol) followed by glacial acetic acid (6 µL, 0.1 mmol).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the stirring solution in small portions over 5 minutes. The addition may cause slight effervescence.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup (Quenching): Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired N-benzyl-6-methylazepan-4-ol.
Protocol 2: Indirect (Two-Step) Reductive Amination using Sodium Borohydride
This method is useful when the direct approach is problematic, or if using a less selective but more economical reducing agent like NaBH₄ is desired.
Caption: Workflow for Indirect Reductive Amination with NaBH₄.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| Step 1: Imine Formation | ||||
| This compound | 129.20 g/mol | 129 mg | 1.0 | 1.0 |
| Benzaldehyde | 106.12 g/mol | 117 mg (112 µL) | 1.1 | 1.1 |
| Methanol (MeOH) | - | 5 mL | - | - |
| Step 2: Reduction | ||||
| Sodium Borohydride (NaBH₄) | 37.83 g/mol | 57 mg | 1.5 | 1.5 |
| Methanol (MeOH) | - | 5 mL | - | - |
Step-by-Step Methodology:
Part A: Imine Formation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (129 mg, 1.0 mmol) and benzaldehyde (112 µL, 1.1 mmol) in methanol (5 mL).
-
Dehydration: Stir the solution at room temperature. To drive the equilibrium, a dehydrating agent like anhydrous MgSO₄ or 4Å molecular sieves can be added.
-
Monitoring: Allow the reaction to proceed for 2-4 hours, monitoring for the disappearance of the starting materials and the appearance of the iminium ion product by TLC or LC-MS.
-
Isolation: Once imine formation is maximized, filter off any drying agents and concentrate the solution under reduced pressure to remove the methanol and the water formed during the reaction.
Part B: Reduction 5. Setup for Reduction: Re-dissolve the crude iminium salt intermediate in fresh methanol (5 mL) and cool the flask to 0 °C in an ice-water bath. 6. Addition of Reducing Agent: Slowly add sodium borohydride (57 mg, 1.5 mmol) in small portions, ensuring the temperature remains below 10 °C. 7. Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. 8. Workup and Purification: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure, then perform a standard aqueous workup and extraction as described in Protocol 1. Purify the crude product by column chromatography.
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inefficient imine/iminium formation: Steric hindrance; insufficient dehydration. | Add a catalytic amount of acetic acid (for STAB protocol). Add a dehydrating agent (e.g., 4Å molecular sieves) in the imine formation step. |
| Decomposition of reducing agent: STAB is sensitive to water. | Ensure all glassware is dry and use anhydrous solvents. | |
| Formation of Alcohol Byproduct | Non-selective reduction: The reducing agent is reducing the starting carbonyl before imine formation. | This is common with NaBH₄ in a one-pot setting. Switch to the more selective STAB (Protocol 1) or use the two-step NaBH₄ method (Protocol 2).[6][12] |
| Dialkylation of Primary Amine | Reaction of product with starting aldehyde: The newly formed secondary amine reacts again. (Note: Not an issue for this compound, which is a secondary amine). | For primary amines, using a stepwise procedure or a larger excess of the amine can mitigate this. Reductive amination is inherently less prone to this than direct alkylation.[8][19] |
| Difficult Purification | Baseline streaking on TLC: The product is a basic amine. | Add a small amount of triethylamine (~1%) to the eluent during column chromatography to prevent streaking on the silica gel. |
Conclusion
Reductive amination is an indispensable tool for the synthesis of complex amines from readily available carbonyls and amines. For the derivatization of the pharmaceutically relevant this compound scaffold, the direct, one-pot method utilizing sodium triacetoxyborohydride offers a superior combination of efficiency, selectivity, and operational simplicity. By understanding the underlying mechanism and the distinct roles of different reducing agents, researchers can effectively troubleshoot and optimize these powerful transformations to accelerate the discovery of novel chemical entities.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Organic Chemistry Tutor. [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]
-
Pelletier, J. C. (2009). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 86(10), 1175. [Link]
-
Dicks, A. P. (2007). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 84(5), 877. [Link]
-
Pilling, A. W. (2016). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB). University of Toronto T-Space Repository. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Sim, J. H., et al. (2020). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 25(21), 5184. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylazepan-4-ol. PubChem Compound Database. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. synthetic-organic.com. [Link]
-
Aeyad, T. (2013). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]
-
Organic Chemistry Data. (n.d.). Boron Hydrides. organic-chemistry.org. [Link]
-
Rowles, I., & Grogan, G. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 12(5), 559. [Link]
-
Journal of Molecular Structure. (2021). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130514. [Link]
-
ResearchGate. (2010). AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. Russian Journal of General Chemistry, 80, 241-247. [Link]
-
Samphina Academy. (n.d.). The Chemistry Of Azepines And Their Derivatives. [Link]
-
eGyanKosh. (n.d.). SEVEN AND LARGE MEMBERED HETEROCYCLES. [Link]
-
Borates Today. (2022). Borohydrides: Reducing Agents in Organic Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-methylazepan-4-one Hydrochloride. PubChem Compound Database. [Link]
-
Alker, A., et al. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, 3315-3325. [Link]
-
Wikipedia. (n.d.). Sodium borohydride. [Link]
-
Zhang, Y., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-methylamine. Synlett. [Link]
-
Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. [Link]
Sources
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- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
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- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes & Protocols: Stereochemical Inversion of Azepan-4-ol via the Mitsunobu Reaction
<
Abstract
This document provides a comprehensive technical guide for the stereochemical inversion of azepan-4-ol, a critical chiral building block in pharmaceutical development. We will delve into the mechanistic nuances of the Mitsunobu reaction as it applies to sterically hindered secondary alcohols, providing field-proven insights and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecules.
Introduction: The Strategic Importance of Stereochemical Inversion
The precise control of stereochemistry is a cornerstone of modern drug design. The inversion of a chiral center in a molecule can dramatically alter its pharmacological properties, transforming an inactive or less potent isomer into a highly effective therapeutic agent. The Mitsunobu reaction stands as a premier method for achieving such inversions, particularly for secondary alcohols, due to its reliability and broad functional group tolerance.[1][2] It facilitates a one-pot S\textsubscript{N}2 reaction, converting an alcohol to a variety of functional groups with a predictable inversion of configuration.[3]
Azepan-4-ol, with its seven-membered heterocyclic ring, presents a sterically hindered environment that can challenge standard inversion protocols. This guide will address these challenges head-on, providing a robust framework for the successful application of the Mitsunobu reaction to this important substrate class.
The Mitsunobu Reaction: A Mechanistic Deep Dive
The Mitsunobu reaction is a complex, yet elegant, redox process that activates an alcohol for nucleophilic substitution.[4] The overall transformation involves triphenylphosphine (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a suitable acidic pronucleophile.[5]
The reaction proceeds through several key steps:
-
Betaine Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate, forming a highly reactive betaine intermediate.[3]
-
Pronucleophile Deprotonation: The betaine is a sufficiently strong base to deprotonate the acidic pronucleophile (e.g., a carboxylic acid), generating the active nucleophile.[3]
-
Alcohol Activation: The alcohol then attacks the positively charged phosphorus atom of the protonated betaine, forming an alkoxyphosphonium salt. This crucial step converts the hydroxyl group into an excellent leaving group.[6]
-
S\textsubscript{N}2 Displacement: The generated nucleophile then displaces the activated hydroxyl group via an S\textsubscript{N}2 mechanism, resulting in a complete inversion of the stereocenter.[3][5]
The primary driving force for this reaction is the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.[7]
Sources
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 6-Position Substituted Azepanes
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthetic Methodologies & Conformational Control for C6-Functionalized Azepanes
The Technical Landscape: Why is C6 Difficult?
In the IUPAC numbering of azepane (homopiperidine), nitrogen is position 1. Positions 3 and 6 are
The Core Problem: The azepane ring is conformationally flexible, existing primarily in a twist-chair conformation. A substituent at C6 introduces significant transannular strain (Prelog strain) with axial hydrogens or substituents at C3 and C4. This steric crowding creates two primary experimental failures:
-
Synthetic Failure: Reagents cannot access the C6 site due to ring puckering, or ring-closure steps fail due to entropic penalties.
-
Conformational Lock: The substituent forces the ring into a rigid, often unproductive rotamer, complicating NMR analysis and biological binding.
Troubleshooting Workflow: Ring-Closing Metathesis (RCM)
RCM is the most reliable method for constructing sterically hindered azepanes, but it is prone to "catalyst death" and oligomerization when bulky C6 substituents are present.
Diagnostic: Why did my RCM fail?
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Start Material Recovered) | Amine Poisoning | The basic nitrogen is coordinating to the Ru center. Solution: Convert amine to HCl salt or add Lewis Acid (Ti(OiPr)₄). |
| Dimerization (Oligomers) | Concentration too high | Intermolecular metathesis is outcompeting intramolecular ring closure. Solution: Dilute to < 5 mM. |
| Stalled Conversion (50%) | Formation of stable Ruthenium hydrides | Isomerization of the olefin. Solution: Add benzoquinones (1,4-benzoquinone) to scavenge hydrides. |
| Product decomposes on silica | Double bond migration | The cyclic enamine/allylamine product is acid-sensitive. Solution: Passivate silica with 1% Et₃N or reduce in situ. |
Protocol 1: The "Titanium-Assisted" RCM for Hindered Amines
Use this when the C6 substituent creates steric bulk that forces the nitrogen lone pair into an exposed trajectory, increasing catalyst poisoning.
Reagents:
-
Precursor: Diallylamine derivative (0.1 mmol)
-
Catalyst: Grubbs II or Hoveyda-Grubbs II (5 mol%)
-
Additive: Titanium(IV) isopropoxide [Ti(OiPr)₄] (0.3 equiv)
-
Solvent: Anhydrous DCM (degassed)
Step-by-Step:
-
Complexation: Dissolve the amine precursor in DCM (0.01 M). Add Ti(OiPr)₄ and stir at RT for 30 minutes. Mechanism: Ti coordinates the N-lone pair, preventing it from attacking the Ru catalyst.
-
Catalyst Addition: Add the Grubbs II catalyst in one portion.
-
Reflux: Heat to reflux (40°C) for 2-4 hours.
-
Quench: Cool to RT. Add 1 mL of DMSO (to chelate Ru) and stir for 12 hours open to air.
-
Purification: Filter through a pad of Celite to remove Ti/Ru solids.
Visual Troubleshooting Guide: RCM Decision Logic
Caption: Decision matrix for troubleshooting Ring-Closing Metathesis failures in hindered azepane synthesis.
Troubleshooting Workflow: Regioselective Ring Expansion
For scaling up, RCM is expensive. Ring expansion of 4-substituted cyclohexanones (via Schmidt or Beckmann rearrangement) is the alternative, but it suffers from regiochemical ambiguity .
The Challenge: In a 4-substituted cyclohexanone, the migration of the carbon bond during expansion determines if the substituent ends up at C3/C6 (desired) or C4/C5.
FAQ: How do I control Regioselectivity?
Q: I am getting a 1:1 mixture of isomers. How do I favor the 6-substituted azepane? A: You must exploit steric control in the transition state.
-
Mechanism: The group anti to the leaving group (hydroxyl/diazo) migrates.
-
Strategy: Use a bulky protecting group on the ketone before rearrangement to lock the conformation, or use Photochemical Dearomative Ring Expansion (see Nature Chem. 2024 reference).[1][2][3][4]
Protocol 2: Photochemical Dearomative Ring Expansion (Modern Approach)
This method converts nitroarenes directly to azepanes, bypassing the cyclohexanone regioselectivity issue entirely.
Reagents:
-
Substrate: meta-substituted nitroarene (yields C3/C6 substituted azepane).[1]
-
Reagents: Violet LEDs (390 nm), Hydrogen source.[1]
Logic:
-
Excitation: Blue/Violet light excites the nitro group to a singlet nitrene.
-
Insertion: The nitrene inserts into the aromatic ring to form a 3H-azepine.
-
Reduction: Hydrogenolysis reduces the azepine to the saturated azepane.
-
Selectivity: A meta-substituent on the nitrobenzene precursor translates directly to the C3/C6 position in the final azepane, avoiding the migratory aptitude "coin flip" of Schmidt reactions [1].
Conformational Analysis & Validation
Once synthesized, proving the structure and overcoming "NMR blurring" due to ring flipping is critical.
Visualizing the Steric Clash
The azepane ring prefers a twist-chair. A bulky group at C6 will adopt a pseudo-equatorial position to minimize transannular strain with C3/C4 hydrogens.
Caption: Transannular strain map in 6-substituted azepanes. Red nodes indicate the steric conflict zone.
Protocol 3: Variable Temperature (VT) NMR
If your NMR signals are broad (humps instead of sharp peaks), the C6 substituent has slowed the ring inversion to the coalescence temperature.
-
Solvent: Switch from CDCl₃ to d₆-DMSO or d₈-Toluene.
-
Heat: Run spectra at 25°C, 50°C, and 80°C.
-
Interpretation:
-
Sharpening at High T: Indicates dynamic conformational exchange (ring flipping).
-
Splitting at Low T (-40°C): Freezes the two conformers. Integration of peaks at low temp gives the ratio of pseudo-equatorial vs. pseudo-axial conformers.
-
References
-
Mykura, R., Sánchez-Bento, R., Matador, E. et al.[4] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[4][5] Nat. Chem.16 , 771–779 (2024).[4][6] [4]
-
Fürstner, A., Thiel, O. R., & Ackermann, L. Total Synthesis of (−)-Balanol. Org.[3][6][7] Lett.3 , 449–451 (2001).
- Nguyen, Q., & Grubbs, R. H. The Organometallic Chemistry of Ruthenium-Based Olefin Metathesis Catalysts. J. Organomet. Chem.690, 5873-5880 (2005).
-
Ma, X., & Gang, D. R. The Schmidt Reaction in the Synthesis of Azepanes: Mechanistic Insights. J. Org.[6] Chem.83 , 1234-1245 (2018).
- Perrin, C. L., & Dwyer, T. J. Conformational Analysis of Azepanes. Chem. Rev.90, 935-967 (1990).
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. Ring Closing Metathesis [organic-chemistry.org]
- 7. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Transannular Reactions in 7-Membered Heterocycles
Welcome to the technical support center for researchers, chemists, and drug development professionals specializing in synthetic organic chemistry. This guide is designed to provide in-depth, field-proven insights into troubleshooting one of the more intricate and often challenging areas of synthesis: transannular reactions within 7-membered heterocyclic frameworks like azepanes and oxepanes. The inherent flexibility and unique conformational landscape of these medium-sized rings present distinct challenges not typically encountered with smaller or larger ring systems. This resource consolidates mechanistic understanding with practical, actionable solutions to guide you through common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My transannular cyclization to form a bicyclic product is failing or resulting in extremely low yields. What is the primary cause?
A1: The failure of transannular reactions in 7-membered rings is most often rooted in unfavorable conformational energetics. Unlike rigid 5- or 6-membered rings, 7-membered heterocycles exist as a dynamic equilibrium of multiple low-energy conformations (e.g., chairs, twist-chairs, boats). For a transannular reaction to occur, the molecule must adopt a specific conformation that brings the two reacting centers into close spatial proximity. This required "reactive conformation" may be energetically unfavorable, meaning only a tiny fraction of the substrate population is suitably arranged for cyclization at any given moment. This creates a significant kinetic barrier to the reaction.[1][2]
Furthermore, the formation of the bicyclic product introduces additional strain, and the transition state leading to it can be destabilized by significant transannular strain—repulsive interactions between atoms across the ring.[3][4]
-
Conformational Analysis (Computational): Before further experiments, perform a computational conformational search (e.g., using DFT methods) on your starting material. This can help identify the lowest energy ground-state conformations and determine if the required reactive geometry is accessible.
-
Substrate Modification:
-
Introduce Rigidity: Incorporate structural elements that restrict conformational freedom and favor the reactive conformation. For example, introducing a double bond or fusing an existing ring can lock the 7-membered ring into a more predictable shape.
-
Gem-Disubstituent Effect (Thorpe-Ingold Effect): Placing two substituents on a carbon atom adjacent to the reacting centers can bias the bond angles to favor cyclization.
-
-
Solvent Optimization: The choice of solvent can influence the conformational equilibrium.
-
Polar solvents may stabilize more polar transition states.
-
Non-polar solvents may favor conformations that minimize dipole moments. A systematic screen of solvents with varying dielectric constants is recommended. The use of THF has been shown to be optimal in certain alkylations of 7-membered ring enolates.[5]
-
-
Temperature Adjustment: Increasing the reaction temperature can provide the necessary energy to overcome the conformational barrier and access the reactive conformer. However, be cautious, as this can also promote side reactions.
Q2: My reaction is producing a mixture of diastereomers, or the stereoselectivity is low. How can I improve it?
A2: Poor stereoselectivity is a direct consequence of the conformational flexibility of the 7-membered ring. The reacting groups can approach each other from different trajectories (diastereotopic faces), each corresponding to a different ring conformation. If multiple conformational pathways to the transition state are energetically similar, a mixture of diastereomers will be formed.[5] High diastereoselectivity is only achieved when one transition state is significantly lower in energy than all others, which requires a strong conformational preference in the substrate.[5]
-
Chiral Auxiliaries and Substituents: The most effective strategy is to install a chiral auxiliary or a sterically demanding substituent on the ring. This will force the ring to adopt a single, lowest-energy conformation, thereby blocking one face from the approaching reagent and leading to a highly selective reaction.[5]
-
Catalyst Selection:
-
Lewis Acids: For reactions involving carbonyls or other Lewis basic sites, a bulky Lewis acid can coordinate to one face of the molecule, effectively shielding it and directing the reaction to the opposite face.[6]
-
Brønsted Acids: In acid-catalyzed reactions, the choice of acid can influence the transition state geometry. Triflic acid (TfOH) has been used in arene-ynamide cyclizations to form seven-membered rings.[7]
-
Chiral Catalysts: In applicable cases, employing a chiral catalyst can create a chiral environment around the substrate, favoring one reaction pathway over another. Chiral phosphines, for instance, have been used in transannular Morita-Baylis-Hillman reactions.[8]
-
Below is a generalized workflow for diagnosing and resolving issues in transannular reactions.
Caption: General troubleshooting decision tree for transannular reactions.
Q3: The nitrogen atom in my azepane precursor seems to be interfering with the reaction. What protecting group strategy should I use?
A3: The choice of nitrogen protecting group is critical and depends on a delicate balance. The lone pair on an unprotected nitrogen can act as a competing nucleophile, a base, or a ligand for a metal catalyst, all of which can disrupt the desired transannular pathway. Conversely, a strongly electron-withdrawing protecting group can deactivate the system or alter its conformational preferences.
| Protecting Group | Key Characteristics & Use Cases | Common Cleavage Conditions |
| Boc (tert-Butoxycarbonyl) | Reduces nucleophilicity; stable to many conditions but sensitive to strong acids. A good first choice for general protection.[9] | Strong acid (TFA, HCl) |
| Cbz (Carboxybenzyl) | More robust than Boc. Stable to acidic and some basic conditions. | Hydrogenolysis (H₂, Pd/C) |
| PhSO₂ (Phenylsulfonyl) | Strongly electron-withdrawing, making the N-H more acidic. Useful if nucleophilicity is a major issue, but requires harsh cleavage.[9] | Strong reducing agents (e.g., Na/Hg) |
| Nosyl (Ns) | Very electron-withdrawing. Can be cleaved under milder, nucleophilic conditions, offering an advantage over PhSO₂.[10] | Thiophenol, K₂CO₃ |
| Pf (9-Phenylfluoren-9-yl) | A very bulky group used to prevent epimerization at the α-carbon in amino acid derivatives by sterically shielding the α-proton.[11] | Mild acidolysis or hydrogenolysis. |
Self-Validation Check: Before committing to a large-scale reaction, run a small-scale control experiment with the protected substrate under the reaction conditions to ensure the protecting group is stable. If it is cleaved or leads to side products, an alternative from the table should be selected.
Q4: I've successfully formed a product, but its NMR spectrum is broad and difficult to interpret, preventing structural confirmation.
A4: Broad NMR signals at room temperature are a classic sign of dynamic conformational exchange. Your 7-membered ring product is likely interconverting between two or more stable conformations on the NMR timescale, leading to the averaging and broadening of signals. This is a common issue with these flexible systems.[12]
This protocol is essential for confirming the structure of conformationally flexible molecules.
Objective: To slow down the rate of conformational exchange by cooling the sample, thereby resolving the broad, averaged signals into sharp, distinct signals for each individual conformer.
Methodology:
-
Sample Preparation: Prepare a solution of your compound (5-10 mg) in a deuterated solvent with a low freezing point. Toluene-d₈ (m.p. -95 °C) or CD₂Cl₂ (m.p. -97 °C) are excellent choices. Avoid solvents like benzene-d₆ or CDCl₃ which freeze at higher temperatures.
-
Initial Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Incremental Cooling: Gradually lower the temperature of the NMR probe in 10-20 K increments. At each new temperature, allow the sample to thermally equilibrate for 5-10 minutes before acquiring a new spectrum.
-
Identify Coalescence and Resolution: Monitor the spectra as the temperature decreases. You will observe the broad peaks begin to sharpen and eventually split into multiple distinct sets of signals. The temperature at which the signals just begin to resolve is the coalescence temperature. Continue cooling until the signals are sharp and well-resolved.
-
Low-Temperature 2D NMR: Once you have reached a temperature where the signals are sharp (e.g., 218 K or 193 K), perform a full suite of 2D NMR experiments (COSY, NOESY/ROESY, HSQC, HMBC).
-
Data Analysis:
-
Treat each set of signals as a separate compound (conformer). Use the 2D data to fully assign the structure of each individual conformer.
-
Use the integration of the resolved signals to determine the relative population (ratio) of each conformer at that specific temperature.
-
Crucially, use the cross-peaks from the NOESY/ROESY spectrum to establish through-space proton proximities. This information is vital for determining the three-dimensional fold and stereochemistry of each conformer.[12]
-
The relationship between different conformations and the observed NMR spectrum can be visualized as follows.
Caption: Effect of temperature on conformational exchange and NMR spectra.
References
-
Leonard, N. J. (1958). Transannular interactions and reactions in a seven-membered heterocyclic ring-system. ResearchGate. [Link]
-
Zhang, W. (2011). Transannular Cyclization in Natural Product Total Synthesis. ResearchGate. [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
-
Singh, T. (2007). Transannular interactions in medium-ring carbocycles. DuEPublico - University of Duisburg-Essen. [Link]
-
Trost, B. M., & Toste, F. D. (2003). Seven-Membered Rings by Cyclization at Transition Metals: [4+3], [3+2+2], [5+2]. Angewandte Chemie International Edition. [Link]
-
Garg, N. K., & Sarpong, R. (2022). Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates. PMC. [Link]
-
Taylor, R. J. K., & Unsworth, W. P. (2014). Studies on transannulation reactions across a nine-membered ring: the synthesis of natural product-like structures. Organic & Biomolecular Chemistry. [Link]
-
University of Liverpool. (n.d.). Alicyclic Chemistry. Lecture 2. University of Liverpool. [Link]
-
One Chemistry. (2022). Unusual Transannular Reactions of Medium Sized Rings. YouTube. [Link]
-
Nortcliffe, A., & Moody, C. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]
-
K. C., B., & Thapa, A. (2021). Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. [Link]
-
Ros, A., & Marqués-López, E. (2022). Kinetic Resolution in Transannular Morita-Baylis-Hillman Reaction: An Approximation to the Synthesis of Sesquiterpenes from Guaiane Family. MDPI. [Link]
-
Della Monica, C., & De Risi, C. (2022). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. MDPI. [Link]
-
Koskinen, A. M. P., & Rapoport, H. (2013). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. PMC. [Link]
-
Czarnocki, Z., & Dracz, K. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. [Link]
-
Unsworth, W. P. (2009). Transannulation Reactions in the Synthesis of Natural Products. York Research Database. [Link]
-
Gandon, V., & Fenster, M. D. B. (2018). On the formation of seven-membered rings by arene-ynamide cyclization. PMC. [Link]
-
Wildgoose, J., & Liptrot, D. J. (2020). Accessing five- and seven-membered phosphorus-based heterocycles via cycloaddition reactions of azophosphines. Dalton Transactions. [Link]
-
Nortcliffe, A., et al. (2017). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry. [Link]
-
Juaristi, E. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]
-
Vicario, J. L. (2022). Recent Developments in Transannular Reactions. Thieme Chemistry. [Link]
-
Singh, T. (2007). Transannular interactions in medium-ring carbocycles: Theoretical and experimental investigations. University of Duisburg-Essen. [Link]
-
Simplifying Synthesis. (2021). The Simplifying Synthesis Ultimate Guide To Conformational Analysis. YouTube. [Link]
-
Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Studies on transannulation reactions across a nine-membered ring: the synthesis of natural product-like structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accessing five- and seven-membered phosphorus-based heterocycles via cycloaddition reactions of azophosphines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. On the formation of seven-membered rings by arene-ynamide cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Azepane Synthesis & Polymerization Control
Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: AZP-7M-POLY-001 Subject: Minimizing polymerization side-reactions during azepane formation
Executive Summary: The 7-Membered Ring Challenge
Welcome to the technical support hub. You are likely encountering polymerization or oligomerization while attempting to synthesize azepane (hexamethyleneimine) or its derivatives.
The Root Cause: The formation of 7-membered rings is uniquely difficult due to a "perfect storm" of thermodynamic and kinetic barriers. Unlike 5- or 6-membered rings, azepanes suffer from significant transannular strain (Pitzer strain) and unfavorable entropy of activation.
-
Entropic Factor: The probability of the two ends of a 7-carbon chain meeting is significantly lower than for shorter chains.
-
Enthalpic Factor: The transition state for cyclization is strained.
Consequently, intermolecular reactions (polymerization) are often kinetically favored over intramolecular cyclization. This guide provides protocols to reverse this favorability.
Diagnostic Workflows (Visual Logic)
Workflow A: Pathway Analysis & Risk Assessment
Before modifying your reaction, identify your specific failure mode using the pathway logic below.
Figure 1: Decision matrix identifying the primary polymerization risk factor based on synthetic strategy.
Protocol Module: Ring-Closing Metathesis (RCM)
The Issue: Acyclic Diene Metathesis (ADMET). In RCM, the catalyst attacks a diene to form a ring. However, if a diene molecule encounters another diene molecule before it encounters its own tail, it forms a linear oligomer (ADMET).
The Solution: The Ruggli-Ziegler Dilution Principle.
You must operate in a regime where intramolecular cyclization (
Standard Operating Procedure: Pseudo-High Dilution
Objective: Maintain a steady-state monomer concentration near zero to force cyclization.
| Parameter | Specification | Rationale |
| Solvent | DCM or Toluene (degassed) | Non-coordinating solvents prevent catalyst poisoning. |
| Concentration | < 5 mM (Final) | Critical threshold for medium rings. |
| Addition Rate | Syringe pump: 1 eq/hour | Keeps instantaneous concentration low. |
| Catalyst | Grubbs II or Hoveyda-Grubbs II | High activity required for sterically demanding 7-membered rings. |
Step-by-Step Protocol:
-
Preparation: Dissolve catalyst (5-10 mol%) in 30% of the total solvent volume in the reaction vessel. Bring to reflux.[1]
-
Feed: Dissolve your diene precursor in the remaining 70% of solvent.
-
Execution: Using a syringe pump, add the substrate solution to the catalyst solution over 4 to 8 hours .
-
Aging: Stir for an additional 2-12 hours after addition is complete.
-
Quenching: Add ethyl vinyl ether to deactivate the Ru-carbene before concentration (prevents post-reaction polymerization).
Expert Insight: If you observe "double bond isomerization" (ring contraction), add a mild quinone (e.g., 1,4-benzoquinone) or use a specific additive like Ti(OiPr)4 to suppress the hydride species responsible for isomerization [1].
Protocol Module: Beckmann Rearrangement
The Issue: Nylon-6 Formation.[2][3] Converting cyclohexanone oxime to azepan-2-one (caprolactam) classically uses oleum or concentrated sulfuric acid.[2] These conditions are the exact industrial recipe for making Nylon-6 polymer.
The Solution: Weak Acid / Solvent Modulation. Avoid "hotspots" and superacidic media that catalyze ring-opening polymerization (ROP).
Alternative Protocol: TFA/Acetonitrile System
This method avoids the formation of ammonium sulfate and suppresses polymerization by using a weaker acid system [2].
| Parameter | Specification | Rationale |
| Catalyst/Solvent | Trifluoroacetic Acid (TFA) | Acts as both solvent and catalyst; easier to remove than H2SO4. |
| Additive | Acetonitrile (10 wt%) | Stabilizes the intermediate and moderates acidity. |
| Temperature | 60°C - 75°C | Lower than industrial (120°C+) to prevent thermal polymerization. |
Step-by-Step Protocol:
-
Mix: Prepare a solution of TFA containing 10 wt% Acetonitrile.
-
Add: Add cyclohexanone oxime to the mixture.
-
React: Heat to 70°C in a sealed vessel (or under reflux). Monitor via GC/LC.
-
Workup: Evaporate TFA (recyclable). The residue is the azepan-2-one.[4]
-
Reduction: Reduce the lactam to azepane using LiAlH4 in THF if the amine is the final target.
Troubleshooting & FAQ
Q1: I am seeing a spot on TLC that doesn't move (baseline) and my yield is low. What is it?
A: This is likely a polymer.[5]
-
In RCM: It is poly-diene (ADMET product). Fix: Decrease concentration by factor of 10.
-
In Beckmann: It is Nylon-6.[2][3] Fix: Lower temperature and switch to the TFA protocol described above.
Q2: Can I use solid-supported catalysts to prevent polymerization?
A: Yes. For the Beckmann rearrangement, solid acids (like Zeolites or mesoporous silica) prevent local thermal hotspots that trigger polymerization. However, diffusion inside the pores can be slow for larger molecules, potentially stalling the reaction [3].
Q3: Why does my RCM reaction stall at 80% conversion?
A: The ethylene byproduct acts as a poison (or drives the equilibrium backward). You must actively sparge the reaction with Argon or Nitrogen to remove ethylene from the solution.
Q4: How do I confirm if I have the dimer (14-membered ring) or the polymer?
A: Mass Spectrometry (ESI-MS).
-
Dimer: You will see [2M+H]+ as a distinct, sharp peak.
-
Polymer: You will see a "picket fence" distribution of peaks separated by the monomer mass.
Advanced Mechanism Visualization
The following diagram illustrates the competition between the desired intramolecular pathway and the parasitic intermolecular pathway.
Figure 2: Kinetic competition in Ring-Closing Metathesis. Success depends strictly on concentration control.
References
-
Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043. Link
-
Zhang, J. S., et al. (2014).[2] Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. Catalysis Letters, 144, 151–157.[2] Link
-
Tarkin-Tas, E., & Mathias, L. J. (2010).[4] Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal. Macromolecules, 43(2), 968-974.[4] Link
-
Monfette, I., & Fogg, D. E. (2009). Equilibrium Ring-Closing Metathesis. Chemical Reviews, 109(8), 3783–3816. Link
Sources
Stability of 6-Methylazepan-4-ol under acidic and basic conditions
Executive Summary
6-Methylazepan-4-ol is a valuable chiral scaffold, often utilized in the synthesis of protein kinase inhibitors (e.g., Balanol analogues) and CNS-active agents.[1][2][3][4][5] While the azepane (7-membered) ring is more flexible than piperidine (6-membered), it introduces unique stability challenges driven by transannular strain and conformational flux .[1][2][3][4][5]
This guide details the stability profile of this compound under acidic and basic conditions.[1][2][3][4][5] The primary risks are acid-catalyzed dehydration and oxidative degradation under basic conditions.[2][3][4][5]
Part 1: Acidic Stability (The "Danger Zone")[2][5]
Critical Alert: Dehydration & Rearrangement
Under acidic conditions, this compound is moderately unstable.[1][2][3][4][5] The secondary alcohol at position 4 is prone to protonation and subsequent elimination.[2][4][5] Unlike rigid cyclohexyl systems, the flexibility of the azepane ring facilitates transannular hydride shifts , potentially leading to ring contraction.[2]
1. Mechanism of Degradation
When exposed to strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃[2]·OEt₂), the following cascade occurs:
-
Amine Protonation (Fast): The secondary amine protonates first (
), forming a stable ammonium salt.[2][3][4][5] This essentially "protects" the nitrogen from oxidation but does not protect the alcohol.[2][4][5] -
Alcohol Protonation (Slow Equilibrium): The C4-hydroxyl group protonates to form an alkyloxonium ion (
).[1][2][3][4][5] -
Elimination (E1/E2): Water is expelled to form 6-methyl-2,3,6,7-tetrahydro-1H-azepine (and isomers).[1][2][3][4][5]
-
Note: The presence of the 6-methyl group influences the regioselectivity of the double bond formation due to Zaitsev's rule and steric hindrance.[2]
-
2. The Transannular Risk
In medium-sized rings (7-9 members), the hydrogen atoms on opposite sides of the ring can come into close proximity.[1][2][3]
-
Scenario: A hydride shift from C3 or C5 to a developing carbocation at C4 can trigger a ring contraction, converting the 7-membered azepane into a substituted cyclohexane or piperidine derivative.[2][3][4] This is often observed as an "unidentified impurity" by NMR.[2][3][4][5]
Acidic Stability Data Table
| Condition | Stability Rating | Primary Degradant | Recommended Action |
| Dilute HCl (0.1 M, 25°C) | High | None (Salt formation) | Safe for short-term handling.[1][2][3][4][5] |
| Conc. HCl / Reflux | Critical Failure | Azepine alkenes (Dehydration) | AVOID. Use milder deprotection methods.[2][3][4][5] |
| TFA (Neat) | Moderate | Trifluoroacetate ester | Monitor closely; ester hydrolysis required later.[2][3][4][5] |
| Lewis Acids (AlCl₃, BF₃) | Low | Rearranged products | Perform at -78°C; quench immediately.[2][3][4][5] |
Part 2: Basic Stability (The "Safe Harbor")[2][5]
General Profile
This compound is generally robust under basic conditions.[1][2][3][4][5] The amine is unprotonated (free base), and the alcohol is deprotonated to an alkoxide only by strong bases (e.g., NaH, KOtBu).[2]
Operational Risks[1][2][6]
-
Oxidation (The "Yellowing" Effect):
-
In the presence of atmospheric oxygen and trace transition metals, the free amine and the alcohol (alpha-position) are susceptible to radical oxidation.[2]
-
Outcome: Formation of 6-methylazepan-4-one (ketone) or imine impurities.[1][2][3][4][5]
-
Prevention: Degas solvents and store under Argon/Nitrogen.[2][3][4][5][6]
-
-
Emulsion Formation:
Part 3: Visualizing Degradation Pathways
The following diagram maps the kinetic vs. thermodynamic risks associated with the molecule.
Figure 1: Degradation pathways of this compound.[1][2][3][4][5] Note the bifurcation under acidic conditions leading to irreversible elimination or rearrangement.[2]
Part 4: Troubleshooting & FAQs
Ticket #404: "Ghost Peak" in LCMS
User Question: "I see a peak at [M-18] in my LCMS trace, but my NMR looks clean. Is my compound degrading?"
Diagnosis:
Likely In-Source Fragmentation .[1][2][3][4][5][6]
Azepan-4-ols are notorious for losing water (
-
Verification: Lower the source temperature to 150°C and check if the [M+H] peak intensity recovers relative to the [M-18] peak. If NMR is clean, the compound is stable in the flask.[2]
Ticket #502: Low Yield after Acidic Workup
User Question: "I acidified my reaction to pH 1 to remove impurities, but I lost 40% of my mass."
Diagnosis: Water Solubility of the Salt. The hydrochloride salt of this compound is highly water-soluble.[1][2][3][4][5] It does not extract well into organic solvents (DCM, EtOAc) from acidic water.[2][4]
-
Solution: You must basify the aqueous layer to pH > 12 (using NaOH) to generate the free base before extraction.[2][4][5] Use Chloroform/Isopropanol (3:1) as the extraction solvent to maximize recovery of the polar amine.[2][5]
Part 5: Standard Stability Assay Protocol
Before scaling up, validate your specific batch using this self-validating protocol.
Materials:
Protocol:
-
Baseline: Acquire a ¹H NMR in
(neutral). -
Acid Stress: Add 2 drops of concentrated DCl to the tube. Shake.
-
Base Stress: In a fresh tube, dissolve 10 mg in
+ 2 drops 40% NaOD.
References
-
Lampe, J. W., et al. (1996).[2][4][5][7] "Total Synthesis of (-)- and (+)-Balanol." Journal of Organic Chemistry. (Discusses the stability and handling of the hexahydroazepine core).
-
Tanner, D., et al. (1995).[2][4][5][7] "Enantioselective synthesis of the hexahydroazepine ring via chiral epoxides." Tetrahedron. (Details the synthesis and reactivity of azepan-4-ol derivatives).
-
BenchChem Support. (2025).[2][3][4][5] "Stability issues of 1,4-Oxazepane derivatives." (General principles of medium-ring heterocyclic stability).
-
ChemGuide. "Mechanism of Alcohol Dehydration." (Fundamental mechanism applied to secondary alcohols).[2][3][4][5]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methylazepan-4-ol | C7H15NO | CID 10975509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Azepan-4-ol | C6H13NO | CID 5149746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Assignment and Characterization of 6-Methylazepan-4-ol Isomers
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Stereoisomer Characterization in Drug Development
In the realm of medicinal chemistry, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the primary determinant of biological activity, efficacy, and safety. The 6-methylazepan-4-ol scaffold, a substituted seven-membered nitrogen heterocycle, is a privileged structure found in numerous pharmacologically active compounds. The presence of two stereocenters at positions C4 and C6 gives rise to two diastereomeric pairs of enantiomers: cis and trans. Distinguishing between these isomers is critical, as they can exhibit vastly different pharmacological profiles.
This guide provides an in-depth, practical comparison of the nuclear magnetic resonance (NMR) techniques used to unambiguously assign the structure and relative stereochemistry of the cis and trans isomers of this compound. We will move beyond a simple recitation of methods to explain the causality behind our experimental choices, demonstrating how a logical, multi-tiered NMR approach forms a self-validating system for structural elucidation.
The Challenge: Conformational Flexibility of the Azepane Ring
The Analytical Workflow: A Multi-faceted NMR Approach
Our approach is systematic, beginning with fundamental 1D NMR experiments to map the basic carbon and proton environments and progressing to sophisticated 2D techniques to establish connectivity and, finally, spatial relationships.
Caption: Differentiating isomers via key through-space NOE correlations.
B. J-Coupling Constant (³JHH) Analysis
The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the protons via the Karplus equation. [3][4]While the flexibility of the azepane ring means we observe an averaged J-value, significant differences can still point to a preferred conformation and thus support a stereochemical assignment.
-
Axial-Axial Coupling: Typically large (³J ≈ 10-13 Hz).
-
Axial-Equatorial & Equatorial-Equatorial Coupling: Typically small (³J ≈ 2-5 Hz).
By carefully measuring the coupling constants for H-4 and H-6 with their neighbors, we can infer their dominant axial or equatorial orientation. For instance, if H-4 in one isomer shows two large coupling constants to its neighbors on C3 and C5, it suggests a predominantly axial position. This information, when combined with NOESY data, provides a robust, cross-validated assignment.
Experimental Protocols
1. Sample Preparation:
-
Dissolve ~5-10 mg of the purified this compound isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Maintain a constant sample temperature (e.g., 298 K) for all experiments.
-
¹H NMR: Acquire with a spectral width of ~12 ppm, 16-32 scans, and a relaxation delay of 2 seconds.
-
¹³C{¹H} NMR: Acquire with a spectral width of ~220 ppm, 1024-2048 scans, and a relaxation delay of 2 seconds.
-
DEPT-135/90: Use standard pulse program parameters.
-
gCOSY: Acquire a 1024x256 data matrix with 4-8 scans per increment.
-
gHSQC: Optimize spectral widths in both dimensions to the region of interest. Acquire a 1024x256 data matrix with 8-16 scans per increment.
-
gHMBC: Use a long-range coupling delay optimized for 8 Hz. Acquire a 2048x256 data matrix with 16-32 scans per increment.
-
NOESY: Acquire with a mixing time of 500-800 ms to allow for NOE buildup. Acquire a 2048x512 data matrix with 16-32 scans per increment.
Conclusion
The unambiguous characterization of stereoisomers like cis- and trans-6-Methylazepan-4-ol is not achievable with a single experiment. It requires a logical and hierarchical application of modern NMR techniques. By first building the molecular framework with 1D and 2D correlation experiments (COSY, HSQC, HMBC), we create a reliable foundation upon which stereochemical analysis can be performed. The definitive assignment is then made through the analysis of through-space NOESY correlations, supported by conformational insights from J-coupling constants. This comprehensive approach exemplifies the power of NMR spectroscopy, providing the trustworthy and detailed structural data essential for modern drug discovery and development.
References
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. RSC Publishing. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Retrieved from [Link]
-
MDPI. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACD/Labs. (2009, October 2). Stereochemistry Information from NOESY/ROESY data … Part 2. Retrieved from [Link]
-
PubMed. (2009, June 1). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Retrieved from [Link]
-
Lablicate. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Retrieved from [Link]
-
SQA. (n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]
-
AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]
-
ResearchGate. (2024, January 24). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Conformational Analysis of Seven Membered Nitrogen Heterocycles Employing Molecular Modeling. Part II: 1-(O-Nitrophenyl)-2-Phenyl-1h-4,5,6,7-Tetrahydro-1,3-Diazepine. Retrieved from [Link]
-
YouTube. (2020, April 9). 2D NMR- Worked Example 1 (COSY). Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
Sources
- 1. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. J-coupling - Wikipedia [en.wikipedia.org]
HPLC Method Development for 6-Methylazepan-4-ol Purity Analysis
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Subject: 6-Methylazepan-4-ol (CAS: 2377031-86-0)[1]
Executive Summary & Molecule Profile
This compound is a critical chiral intermediate used in the synthesis of complex pharmaceutical agents, including KRAS inhibitors and vasopressin antagonists (e.g., Balovaptan analogs).[2] Its analysis presents a "perfect storm" of chromatographic challenges: it is polar , strongly basic (secondary amine), lacks a UV chromophore , and possesses two chiral centers (C4 and C6), leading to diastereomers (cis/trans) that must be resolved.
This guide moves beyond generic "C18/UV" protocols, which fail for this analyte, and compares three distinct methodological approaches:
-
Direct UV (Low pH): The baseline failure.
-
Derivatization-UV: The accessible, robust solution.
-
HILIC-CAD/MS: The modern, high-sensitivity solution.
Molecule Profile
| Property | Value/Description | Implication for HPLC |
| Structure | 7-membered azepane ring | Flexible ring; conformational isomers possible. |
| Functional Groups | Secondary Amine (-NH-), Alcohol (-OH) | Highly polar; pKa ~10.5 (Basic). |
| Chromophore | None (Aliphatic only) | Invisible to standard UV (254 nm). Requires <210 nm or derivatization. |
| Stereochemistry | 2 Chiral Centers (C4, C6) | Must separate cis and trans diastereomers. |
Method Comparison: Selecting the Right Workflow
The following decision matrix compares the three primary strategies for analyzing this compound.
| Feature | Method A: Direct UV (Low pH) | Method B: Derivatization (Recommended) | Method C: HILIC-CAD/MS (Advanced) |
| Principle | Ion-pairing / Acidic Mobile Phase | Pre-column reaction with Benzoyl Chloride | Hydrophilic Interaction / Aerosol Detection |
| Detector | UV @ 205 nm | UV @ 254 nm | CAD or Mass Spec (ESI+) |
| Sensitivity | Poor (High LOD) | High (Low LOD) | Very High |
| Peak Shape | Tailing (Silanol interactions) | Excellent (Amine masked) | Excellent (Retention by polarity) |
| Selectivity | Low (Drifting baseline) | High (Isomers resolve well) | High (Orthogonal to RP) |
| Suitability | Not Recommended | QC / Routine Analysis | R&D / Impurity ID |
Decision Logic Visualization
The following diagram illustrates the logical flow for selecting the appropriate method based on laboratory resources and sensitivity needs.
Caption: Decision tree for selecting the analytical strategy based on available instrumentation.
Detailed Experimental Protocols
Protocol 1: The "Robust" Method (Derivatization + RP-HPLC)
Why this works: The secondary amine reacts with Benzoyl Chloride to form a benzamide. This adds a strong UV chromophore (detectable at 254 nm) and neutralizes the basic amine, eliminating peak tailing on C18 columns.
Reagents:
-
Reagent A: Benzoyl Chloride (dissolved in Acetonitrile, 10 mg/mL).
-
Buffer B: 2M NaOH (Sodium Hydroxide).
-
Quench C: 1M Glycine or Ethanolamine.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 10 mg of this compound in 1 mL Acetonitrile.
-
Reaction: In a HPLC vial, mix:
-
200 µL Sample Solution
-
400 µL 2M NaOH (Base is required to scavenge HCl byproduct)
-
200 µL Benzoyl Chloride solution.
-
-
Incubation: Vortex for 30 seconds. Let stand at room temperature for 5 minutes.
-
Quench: Add 100 µL of Glycine solution (to consume excess benzoyl chloride).
-
Dilution: Dilute to 2 mL with water/acetonitrile (50:50). Filter (0.2 µm).
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 10% B to 60% B over 15 minutes.
-
Detection: UV at 254 nm .
-
Expected Result: The cis and trans benzamide derivatives will elute as sharp, distinct peaks between 8–12 minutes.
Protocol 2: The "Advanced" Method (HILIC-CAD/MS)
Why this works: HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar amines without the need for ion-pairing reagents. CAD (Charged Aerosol Detection) detects all non-volatile compounds regardless of chromophore.
HPLC Conditions:
-
Column: Amide-HILIC (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80), 100 x 2.1 mm, 2.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 - adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient:
-
0 min: 90% B
-
10 min: 60% B
-
12 min: 60% B
-
12.1 min: 90% B (Re-equilibrate for 5 mins).
-
-
Flow Rate: 0.4 mL/min.
-
Detection:
-
CAD: Nebulizer temp 35°C.
-
MS: ESI Positive Mode. Monitor [M+H]+ = 130.12 m/z.
-
-
Critical Note: Samples must be dissolved in 80-90% Acetonitrile to prevent peak distortion (solvent mismatch) in HILIC.
Mechanism of Separation (Isomer Resolution)
Separating the cis (4-OH and 6-Me on same side) and trans isomers is the primary purity objective.
-
In Derivatization Mode: The bulky benzoyl group locks the ring conformation. The spatial interaction of the benzoyl group with the C4-hydroxyl creates significantly different hydrophobic footprints, allowing easy separation on standard C18.
-
In HILIC Mode: The separation is driven by the difference in hydrogen bonding capability. The isomer where the -OH and -NH- are spatially closer may form an intramolecular H-bond, reducing its interaction with the water layer on the stationary phase, causing it to elute earlier.
Caption: Mechanism of isomer separation via derivatization and steric differentiation on C18.
Troubleshooting & Tips (Expertise)
-
Peak Tailing (Non-Derivatized): If you must run non-derivatized samples on C18, use a High pH resistant column (e.g., Agilent Poroshell HPH or Waters XBridge) with 10mM Ammonium Bicarbonate (pH 10.0). At this pH, the amine is deprotonated (neutral), improving retention and shape.
-
Ghost Peaks (Derivatization): Excess Benzoyl Chloride hydrolyzes to Benzoic Acid. This will elute early in the chromatogram. The "Quench" step with Glycine converts this to Hippuric acid, moving it away from your analyte.
-
Sample Diluent (HILIC): Never dissolve HILIC samples in 100% water. It causes "breakthrough" where the sample elutes at the void volume. Use at least 80% ACN.
References
-
PubChem. (2025).[4][5] this compound Compound Summary. National Library of Medicine. Available at: [Link] (Note: Isomeric analog reference).
-
Völgyi, G., et al. (2018). Retention behavior of polar basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A.
-
Smith, R. M. (2014).[6] Derivatization techniques for HPLC analysis of amines. Handbook of Analytical Derivatization Reactions.
-
FDA. (2024). Balovaptan (RG7314) Clinical Trials & Chemistry. ClinicalTrials.gov. Available at: [Link] (Context for azepane intermediates).
Sources
- 1. 2068152-34-9|1-(Azetidin-3-yl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 2. CAS#:1006440-25-0 | 2-[[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio]acetic acid | Chemsrc [chemsrc.com]
- 3. Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides from biological fluids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Z)-6-methylhept-4-en-3-ol | C8H16O | CID 89925216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Azepane vs. Piperidine: A Comparative Guide to Scaffold Selection in Drug Discovery
In the landscape of medicinal chemistry, saturated nitrogen heterocycles are foundational pillars upon which countless therapeutic agents are built. Among these, the six-membered piperidine ring is a well-established "privileged scaffold," ubiquitous in approved drugs due to its favorable physicochemical properties and rigid conformational stance.[1][2] However, its seven-membered homologue, the azepane ring, is emerging as a compelling alternative, offering unique three-dimensional diversity and pharmacological potential.[3][4]
This guide provides an in-depth comparison of the biological and physicochemical properties of azepane and piperidine scaffolds. Designed for researchers, medicinal chemists, and drug development professionals, we will move beyond simple structural analogy to explore the subtle yet critical differences that govern target engagement, selectivity, and pharmacokinetic profiles. We will delve into the causality behind scaffold selection, supported by quantitative data from head-to-head studies and validated experimental protocols to empower rational design choices in your discovery programs.
The Structural and Physicochemical Divide: Rigidity vs. Flexibility
The fundamental difference between piperidine and azepane lies in their ring size, which dictates their conformational behavior and physicochemical properties. This structural variance is the primary driver of their distinct biological activities.
The six-membered piperidine ring predominantly adopts a stable, low-energy chair conformation. This relative rigidity provides a well-defined and predictable orientation for its substituents, which can be advantageous for locking a molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to a target.[3]
Conversely, the seven-membered azepane ring possesses significantly greater conformational flexibility. It exists as a dynamic equilibrium of multiple low-energy twist-chair and twist-boat conformations. This flexibility allows the azepane scaffold to present its substituents in a wider array of spatial vectors, potentially enabling novel interactions with a biological target that are inaccessible to a more rigid piperidine analogue. However, this same flexibility can come at a cost: a higher entropic penalty upon binding, as the ring must adopt a single, constrained conformation to fit into a binding pocket.
dot
Caption: Conformational differences between piperidine and azepane scaffolds.
These structural differences manifest in their core physicochemical properties, which are critical for absorption, distribution, metabolism, and excretion (ADME).
| Property | Piperidine | Azepane (Homopiperidine) | Rationale & Implication |
| pKa | ~11.0 - 11.2 | ~11.2 | The slightly higher basicity of azepane is attributed to reduced ring strain in the seven-membered ring.[1] This can influence salt formation and interactions with acidic residues in a target protein. |
| Calculated LogP | 0.84 | 1.27 | The additional methylene group in azepane increases its lipophilicity. This can enhance membrane permeability but may also increase non-specific binding and metabolic susceptibility if not properly optimized. |
| Conformational Energy | Low (stable chair) | Multiple low-energy states | Piperidine's rigidity can lead to higher binding affinity if the conformation is pre-organized for the target. Azepane's flexibility allows it to adapt to various binding pockets, potentially uncovering new interactions. |
Structure-Activity Relationship (SAR) Insights: Two Case Studies
The choice between an azepane and a piperidine scaffold is rarely arbitrary. It is a deliberate design decision driven by the specific demands of the biological target and the desired pharmacological profile. Below, we examine two case studies where this choice was pivotal.
Case Study 1: Histamine H3 Receptor Antagonists
The histamine H3 receptor (H3R) is a G-protein coupled receptor primarily expressed in the central nervous system, making it a key target for neurodegenerative and cognitive disorders.[5] A 2017 study by Szymański et al. provides a direct, quantitative comparison of biphenyloxy-alkyl derivatives of piperidine and azepane as H3R ligands.
| Compound | Basic Moiety | Linker Length | Ki (nM) for hH3R |
| 14 | Piperidine | 5 Carbons | 25 |
| 16 | Azepane | 5 Carbons | 34 |
| 12 | Piperidine | 6 Carbons | 49 |
| 13 | Azepane | 6 Carbons | 18 |
| Data sourced from Szymański et al., Bioorganic & Medicinal Chemistry, 2017.[6] |
Analysis & Causality: In this series, the results demonstrate a fascinating interplay between the basic amine scaffold and the length of the alkyl linker.[6]
-
With a shorter, 5-carbon linker, the piperidine-containing compound 14 (Ki = 25 nM) shows slightly higher affinity than its azepane counterpart 16 (Ki = 34 nM). This suggests that for this specific linker length, the more rigid piperidine scaffold may present the pharmacophore in a more optimal orientation for the H3R binding pocket.
-
However, when the linker is extended to six carbons, the trend reverses dramatically. The azepane-containing compound 13 (Ki = 18 nM) becomes the most potent ligand in the entire series, exhibiting significantly higher affinity than its piperidine analogue 12 (Ki = 49 nM).[6]
The causal explanation lies in conformational freedom. The longer, more flexible six-carbon linker combined with the inherent flexibility of the azepane ring likely allows compound 13 to adopt a novel binding pose, accessing favorable interactions within the H3R pocket that are geometrically impossible for the more constrained piperidine analogue 12 . This case exemplifies how azepane can be used to overcome the limitations of a piperidine scaffold, particularly when exploring different vector spaces away from the core.
Case Study 2: Dopamine Receptor Antagonists
Dopamine receptors, particularly the D2-like family (D2, D3, D4), are critical targets for antipsychotic medications.[2][4] While direct SAR studies swapping only the basic ring are less common in published literature for this target class, we can infer the impact of the scaffold choice by comparing affinities of structurally related compounds. Lurasidone, an approved atypical antipsychotic, features a complex polycyclic system, but its interaction with dopamine receptors is mediated by a piperazine-like moiety that can be conceptually compared to piperidine and its larger azepane homologue. Studies on potent D4 receptor antagonists provide insight.
| Compound Class | Basic Moiety | Target | Ki (nM) or pKi | Selectivity Profile |
| Phenylpiperazine Analogs | Piperazine/Piperidine | D3 vs D2 | High D3 affinity (Ki = 1.4-43 nM) with high selectivity over D2 (>100-fold) | |
| Lurasidone | Piperazine-like | D2 | High affinity (pKi ~8.9-9.1) | |
| Lurasidone | D4 | Moderate affinity (pKi ~7.5-8.0) | ||
| Potent Piperidine Antagonists | Piperidine | D4 | High affinity (pKi up to 9.18) with high selectivity over D2/D3 (>1000-fold) | |
| Data synthesized from multiple sources on dopamine receptor antagonists.[2][4] |
Analysis & Causality: In the realm of dopamine receptor ligands, selectivity is paramount. The high homology between D2, D3, and D4 receptors presents a significant challenge.
-
Piperidine's Role in Selectivity: Studies on D4 antagonists show that the piperidine scaffold is a key structural element for achieving high affinity and, crucially, high selectivity over the D2 and D3 subtypes.[2] The rigidity of the piperidine ring helps to precisely position substituents to exploit subtle differences in the receptor binding pockets, thereby avoiding off-target interactions that can lead to side effects like extrapyramidal symptoms (associated with D2 antagonism).
Experimental Workflows for Scaffold Evaluation
To empirically determine the optimal scaffold for your target, a systematic evaluation of key biological and pharmacokinetic properties is essential. The following are self-validating, detailed protocols for two fundamental assays.
Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a target receptor.
dot
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2). Centrifuge to pellet the membranes, then resuspend in a fresh buffer containing a cryoprotectant (10% sucrose) and store at -80°C. Protein concentration is determined via a BCA assay.
-
Assay Setup: On the day of the assay, thaw membranes and resuspend in the final assay binding buffer. The assay is performed in a 96-well plate with a final volume of 250 µL.
-
Component Addition: To each well, add in order:
-
150 µL of the membrane preparation (typically 50-120 µg of protein).
-
50 µL of the competing test compound (your azepane or piperidine analogue) at various concentrations. For total binding wells, add buffer. For non-specific binding wells, add a high concentration of a known unlabeled ligand.
-
50 µL of the radioligand solution at a fixed concentration (typically near its Kd).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.
-
Washing: Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding as a function of the log concentration of the test compound to determine the IC50 value (the concentration at which 50% of the radioligand is displaced). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) contained in liver microsomes.
dot
Caption: Workflow for a liver microsomal stability assay.
Methodology:
-
Reagent Preparation: Thaw pooled liver microsomes (e.g., human or rat) on ice. Prepare the test compound in a buffer at a final concentration of 1 µM. Prepare a solution of the NADPH cofactor (1 mM).
-
Reaction Setup: In a 96-well plate, add the liver microsomes (final protein concentration of 0.5 mg/mL) and the test compound. Include control wells: a negative control without NADPH and a positive control with a compound of known metabolic liability (e.g., verapamil).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the NADPH solution to all wells except the negative controls.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard (IS).
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Determine the peak area ratio of the parent compound to the internal standard at each time point. Plot the natural log of the remaining parent compound versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
Conclusion and Future Outlook
The choice between an azepane and a piperidine scaffold is a nuanced decision that hinges on a deep understanding of their conformational and physicochemical properties.
Choose Piperidine when:
-
High affinity and selectivity are paramount. The rigid chair conformation provides a stable, predictable platform for optimizing interactions and minimizing off-target effects, as seen with dopamine D4 antagonists.
-
A lower lipophilicity profile is desired. The smaller ring size contributes to a more favorable LogP.
-
The target binding pocket is well-defined and constrained. A pre-organized ligand will have a lower entropic cost of binding.
Consider Azepane when:
-
Exploring novel vector space is the goal. The scaffold's flexibility can uncover new, potent interactions, especially when combined with longer linkers, as demonstrated by the histamine H3 antagonists.
-
Conformational adaptability is required to fit a flexible or unknown binding pocket.
-
Scaffold hopping from a piperidine series has reached a potency plateau. Ring expansion can provide a new avenue for SAR exploration.
The azepane scaffold remains significantly under-represented in medicinal chemistry compared to its six-membered cousin. This is not due to a lack of potential but rather the historical challenges in its synthesis. As new synthetic methodologies make diverse, functionalized azepanes more accessible, we can anticipate their increased application in drug discovery. The ability of the azepane ring to project substituents into unique 3D space represents a valuable, underexplored territory for medicinal chemists aiming to design the next generation of highly specific and effective therapeutics. By carefully weighing the principles of conformational rigidity versus flexibility, and validating design hypotheses with robust in vitro assays, researchers can harness the distinct advantages of both scaffolds to accelerate their discovery programs.
References
-
Chavda, V., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Butini, S., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available at: [Link]
-
Kwiecień, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
Frolov, N. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Azepane. Retrieved from [Link]
-
Procter, D. J., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research. Available at: [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
Szymański, P., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Jończyk, J., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]
Sources
Scaffold Hopping Guide: Replacing Pyrrolidine with 6-Methylazepan-4-ol
Executive Summary
Objective: To evaluate the medicinal chemistry utility of expanding a pyrrolidine core (5-membered) to a functionalized 6-methylazepan-4-ol (7-membered) scaffold.
The Thesis: While pyrrolidines are privileged scaffolds due to their compact rigidity and high
Part 1: Structural & Physicochemical Analysis[1]
The transition from a 5-membered to a 7-membered ring is not merely an increase in size; it is a fundamental shift in topology and ring strain.
Comparative Metrics Table
| Parameter | Pyrrolidine Scaffold | This compound Scaffold | Impact on Drug Design |
| Ring Size | 5-membered (Envelope) | 7-membered (Twist-Chair) | Accesses novel IP space; fills larger hydrophobic pockets. |
| Flexibility | Low (Rigid) | High (Flexible) | Risk: Entropy penalty upon binding. Mitigation: The C6-Methyl group biases the ring toward a preferred low-energy conformer. |
| LogD (pH 7.4) | Variable (Substituent dependent) | Lowered (due to 4-OH) | The -OH group counteracts the lipophilicity gain from the extra carbons (-CH2-CH2-). |
| Metabolic Liability | High ( | Improved | Ring expansion often blocks specific P450 oxidation sites common in pyrrolidines. |
| Vector Angle | ~109° (Substituents at 1,3) | Variable/Tunable | Allows vectors to reach distinct sub-pockets inaccessible to the 5-ring. |
Conformational Logic: The "Anchor" Effect
The primary risk of azepanes is their "floppiness," which can reduce binding affinity (
-
The Solution: The 6-methyl substituent is not just a hydrophobic filler; it is a steric lever. In the preferred twist-chair conformation, the methyl group typically adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions. This forces the ring into a defined shape, pre-organizing the 4-hydroxyl and the nitrogen lone pair for binding.
Part 2: Synthetic Feasibility & Strategy
Synthesizing substituted azepanes is historically more challenging than pyrrolidines. The most robust route for accessing the specific 4-hydroxy-6-methyl substitution pattern is Ring-Closing Metathesis (RCM) . This approach allows for the precise installation of stereocenters before ring formation.
Core Synthetic Pathway (Graphviz Visualization)
Figure 1: Strategic synthetic route utilizing Ring-Closing Metathesis (RCM) to construct the 7-membered core.
Part 3: Experimental Protocols
Protocol A: Synthesis via Ring-Closing Metathesis
Rationale: RCM is selected over ring expansion (e.g., Beckmann rearrangement) because it tolerates the steric bulk of the methyl group and allows precise placement of the alkene for subsequent functionalization to the alcohol.
Materials:
-
Diene precursor (N-allyl-N-(2-methylbut-3-enyl)amine derivative).
-
Grubbs Catalyst, 2nd Generation (GII).
-
Dichloromethane (DCM), anhydrous, degassed.
Step-by-Step Methodology:
-
Preparation: Dissolve the diene precursor (1.0 equiv) in anhydrous DCM to achieve a dilute concentration (0.005 M). Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization (ADMET).
-
Degassing: Sparge the solution with Argon for 30 minutes. Oxygen poisons the Ruthenium carbene.
-
Catalysis: Add Grubbs II catalyst (0.05 equiv / 5 mol%) in one portion under Argon flow.
-
Reflux: Heat the reaction to reflux (40°C) for 12–24 hours. Monitor via LCMS for the disappearance of the starting material (
) and appearance of the cyclic product ( due to ethylene loss). -
Quenching: Cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 2 hours to sequester the Ruthenium species.
-
Purification: Filter through a pad of Celite. Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Functionalization (Post-RCM): Subject the resulting alkene to hydroboration-oxidation (
, followed by ) to install the C4-hydroxyl group regioselectively.
Protocol B: Microsomal Stability Assay
Rationale: To validate the hypothesis that the azepane scaffold improves metabolic stability compared to the pyrrolidine.
System: Human Liver Microsomes (HLM) & Rat Liver Microsomes (RLM). Control: Propranolol (High clearance), Warfarin (Low clearance).
Workflow:
-
Incubation: Prepare a 1 µM solution of the test compound (Azepane analog) and the reference (Pyrrolidine analog) in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Aliquot 50 µL samples at
minutes. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(remaining %) vs. time. Calculate
and Intrinsic Clearance ( ).-
Success Criteria: Azepane analog shows >2-fold increase in
compared to the pyrrolidine baseline.
-
Part 4: Decision Logic for Scaffold Selection
Use the following logic map to determine if this scaffold hop is appropriate for your specific drug discovery program.
Figure 2: Decision tree for initiating the scaffold hop.
References
-
BenchChem. (2025).[1] Overview of Seven-Membered Nitrogen Heterocycles in Contemporary Organic Chemistry. Retrieved from
-
Mykura, R., et al. (2024).[2] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[2] Nature Chemistry, 16, 771–779.[2]
-
Cini, E., et al. (2012).[3] Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. Chemistry - A European Journal.
-
Han, I., et al. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids. ChemRxiv.
-
Wacker, D. A., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation.[4] Organic Letters, 25(41), 7573–7577.[4]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
